Bis-isopropylamine dinitrato platinum II
Description
Structure
2D Structure
Properties
CAS No. |
71361-00-7 |
|---|---|
Molecular Formula |
C6H18N4O6Pt |
Molecular Weight |
437.31 g/mol |
IUPAC Name |
platinum(2+);propan-2-amine;dinitrate |
InChI |
InChI=1S/2C3H9N.2NO3.Pt/c2*1-3(2)4;2*2-1(3)4;/h2*3H,4H2,1-2H3;;;/q;;2*-1;+2 |
InChI Key |
XDLBCCJNJOXYAT-UHFFFAOYSA-N |
SMILES |
CC(C)N.CC(C)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |
Canonical SMILES |
CC(C)N.CC(C)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |
Other CAS No. |
71361-00-7 |
Synonyms |
is-isopropylamine dinitrato platinum II JM 16B JM-16B |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Bis-isopropylamine dinitrato platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of bis-isopropylamine dinitrato platinum(II), a square planar platinum(II) complex. This document provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the experimental workflow.
Introduction
Platinum-based coordination complexes are a cornerstone of cancer chemotherapy. The therapeutic efficacy of these compounds is intricately linked to their structure, reactivity, and the nature of the ligands coordinated to the platinum center. Bis-isopropylamine dinitrato platinum(II) is a neutral complex featuring two isopropylamine ligands and two nitrato ligands in a cis-configuration. The nitrato ligands are labile and can be displaced by nucleophiles, a key feature for potential biological activity. This guide outlines a reliable synthetic route to this complex and the analytical techniques used for its thorough characterization.
Synthesis
The synthesis of bis-isopropylamine dinitrato platinum(II) is most effectively achieved through a two-step process. The first step involves the synthesis of an intermediate, cis-diiodo-bis(isopropylamine)platinum(II), from potassium tetrachloroplatinate(II). The second step is the substitution of the iodo ligands with nitrato ligands using silver nitrate.
Synthesis of cis-diiodo-bis(isopropylamine)platinum(II) (Intermediate 1)
Experimental Protocol:
-
Preparation of Potassium Tetraiodoplatinate(II) solution: In a round-bottom flask protected from light, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water. Add an excess of potassium iodide (KI) to the solution. The color of the solution will change from red to dark brown, indicating the formation of [PtI₄]²⁻.
-
Reaction with Isopropylamine: To the aqueous solution of K₂[PtI₄], add isopropylamine dropwise with vigorous stirring. A yellow precipitate of cis-diiodo-bis(isopropylamine)platinum(II) will form.
-
Isolation and Purification: Continue stirring the reaction mixture at room temperature for several hours to ensure complete precipitation. The yellow solid is then collected by vacuum filtration, washed sequentially with cold deionized water, ethanol, and diethyl ether. The product is dried under vacuum.
Synthesis of bis-isopropylamine dinitrato platinum(II) (Final Product)
Experimental Protocol:
-
Reaction with Silver Nitrate: Suspend the cis-diiodo-bis(isopropylamine)platinum(II) intermediate in acetone. To this suspension, add a stoichiometric amount of silver nitrate (AgNO₃) dissolved in a minimal amount of acetone. The reaction should be carried out in the dark to prevent the photoreduction of silver salts.
-
Precipitation of Silver Iodide: A precipitate of silver iodide (AgI) will form immediately. Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Isolation of the Final Product: The silver iodide precipitate is removed by filtration through a fine frit or celite. The resulting filtrate, containing the dissolved bis-isopropylamine dinitrato platinum(II), is then concentrated under reduced pressure.
-
Crystallization: The final product can be crystallized by slow evaporation of a methanol solution.[1] The resulting crystals are collected, washed with a small amount of cold methanol, and dried under vacuum.
Experimental Workflow
References
An In-depth Technical Guide to Bis-isopropylamine dinitrato platinum(II): Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of bis-isopropylamine dinitrato platinum(II), a square planar platinum(II) complex. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related platinum(II) complexes, particularly those containing isopropylamine and nitrato ligands. This guide covers inferred synthetic pathways, expected physicochemical properties, reactivity with biological molecules, and potential mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Platinum-based coordination complexes are a cornerstone of modern cancer chemotherapy, with cisplatin being the most well-known example. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, which dictates their reactivity, stability, and biological interactions. Bis-isopropylamine dinitrato platinum(II) is a platinum(II) complex featuring two isopropylamine ligands and two nitrato leaving groups. The isopropylamine ligands can influence the steric bulk and lipophilicity of the complex, while the nitrato groups, being good leaving groups, are expected to facilitate reactions with biological nucleophiles such as DNA. This guide aims to provide a detailed theoretical framework for understanding the chemical behavior of this compound.
Synthesis
A plausible synthetic route for bis-isopropylamine dinitrato platinum(II) can be devised in a multi-step process, starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis would first involve the preparation of the dichloro and then the diiodo precursors, followed by the final conversion to the dinitrato complex. Both cis and trans isomers are theoretically possible.
Synthesis of Bis-isopropylamine dichloro platinum(II) Precursors
2.1.1. cis-Bis-isopropylamine dichloro platinum(II)
The synthesis of the cis isomer can be adapted from established methods for preparing cis-diamminedichloroplatinum(II) (cisplatin).
-
Step 1: Synthesis of Potassium trichloro(isopropylamine)platinate(II) K₂[PtCl₄] is reacted with one equivalent of isopropylamine in an aqueous solution. The isopropylamine substitutes one chloride ligand to form K[PtCl₃(NH₂(CH(CH₃)₂))].
-
Step 2: Synthesis of cis-Bis-isopropylamine dichloro platinum(II) The intermediate from Step 1 is then reacted with a second equivalent of isopropylamine. The second amine will preferentially substitute the chloride trans to the first isopropylamine ligand (due to the trans effect of the chloride ligands being greater than that of the amine), resulting in the cis isomer.
2.1.2. trans-Bis-isopropylamine dichloro platinum(II)
The synthesis of the trans isomer typically follows a different route to control the stereochemistry.
-
Step 1: Synthesis of Tetrakis(isopropylamine)platinum(II) chloride K₂[PtCl₄] is reacted with an excess of isopropylamine to form [Pt(NH₂(CH(CH₃)₂))₄]Cl₂.
-
Step 2: Synthesis of trans-Bis-isopropylamine dichloro platinum(II) The tetrakis(isopropylamine) complex is then reacted with hydrochloric acid (HCl). The strong trans effect of the isopropylamine ligands directs the substitution of two amine ligands with chloride ions, yielding the trans isomer.
Conversion to Diiodo Precursor
The dichloro complexes are then converted to their diiodo analogues, which are more reactive towards silver nitrate.
-
Experimental Protocol: An aqueous solution of either cis- or trans-bis-isopropylamine dichloro platinum(II) is reacted with an excess of potassium iodide (KI). The greater nucleophilicity of the iodide ion displaces the chloride ligands to form the corresponding diiodo complex, which typically precipitates from the solution. The product is then filtered, washed with cold water, ethanol, and ether, and dried.
Synthesis of Bis-isopropylamine dinitrato platinum(II)
The final step involves the replacement of the iodo ligands with nitrato ligands.
-
Experimental Protocol: The bis-isopropylamine diiodo platinum(II) complex is suspended in a solvent like acetone or water. Two equivalents of silver nitrate (AgNO₃) are added to the suspension. The silver ions precipitate the iodide ions as silver iodide (AgI), and the nitrato ions coordinate to the platinum center. The AgI precipitate is removed by filtration, and the desired bis-isopropylamine dinitrato platinum(II) can be obtained by evaporation of the solvent. This method is efficient for the synthesis of dinitrato complexes.[1]
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for cis- and trans-bis-isopropylamine dinitrato platinum(II).
Chemical Properties
The chemical properties of bis-isopropylamine dinitrato platinum(II) are expected to be influenced by the nature of its ligands.
Physicochemical Properties
The following table summarizes the expected and known properties of related platinum(II) complexes.
| Property | Expected for Bis-isopropylamine dinitrato platinum(II) | Data for Related Compounds |
| Molecular Formula | C₆H₂₀N₄O₆Pt | - |
| Molecular Weight | 447.34 g/mol | - |
| Appearance | Likely a pale yellow or white solid | trans-Diamminedichloroplatinum(II) is a yellow powder.[2] |
| Melting Point | Expected to decompose upon heating. | trans-Diamminedichloroplatinum(II) decomposes at 340 °C.[2] |
| Solubility | Likely soluble in water and polar organic solvents like DMF and DMSO. The dinitrato complex is expected to be more water-soluble than its dichloro counterpart. | Platinum(II) complexes with nitrato ligands generally exhibit good water solubility.[3] |
| Stability | The complex is expected to be stable in the solid state. In aqueous solution, the nitrato ligands are labile and can be substituted by water molecules (aquation). The stability is likely pH-dependent. | Platinum(II) complexes are generally stable, but their reactivity is crucial for their biological activity. |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of platinum complexes.
| Spectroscopy | Expected Features for Bis-isopropylamine dinitrato platinum(II) | Data for Related Platinum(II) Amine Complexes |
| ¹H NMR | Resonances for the isopropylamine protons would be observed. The chemical shifts would be influenced by coordination to the platinum center. | In platinum(II) complexes, the amine proton signals are often broad. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the isopropylamine ligands would be present. | Coordination to platinum typically causes a downfield shift of the carbon signals adjacent to the nitrogen atom. |
| ¹⁹⁵Pt NMR | A single resonance is expected. The chemical shift will be characteristic of the Pt(II) center with a N₂O₂ coordination sphere. The chemical shift will differ between the cis and trans isomers. | The ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the nature of the ligands and the geometry of the complex. |
| FT-IR | Characteristic vibrational bands for the N-H and C-H bonds of the isopropylamine ligands, as well as strong bands associated with the coordinated nitrato groups, would be observed. | The Pt-N stretching frequency is typically observed in the far-IR region. |
Reactivity
The reactivity of bis-isopropylamine dinitrato platinum(II) is central to its potential biological activity.
Ligand Substitution Reactions
In an aqueous environment, the nitrato ligands are expected to be labile and can be successively replaced by water molecules in a process called aquation.
[Pt(ipa)₂(NO₃)₂] + H₂O ⇌ [Pt(ipa)₂(NO₃)(H₂O)]⁺ + NO₃⁻ [Pt(ipa)₂(NO₃)(H₂O)]⁺ + H₂O ⇌ [Pt(ipa)₂(H₂O)₂]²⁺ + NO₃⁻
The resulting aqua species are highly reactive towards nucleophiles.
Reactivity with Biomolecules
The aqua derivatives of the platinum complex are the primary species that interact with biological macromolecules.
-
DNA Binding: The primary target for many platinum-based anticancer drugs is nuclear DNA. The platinum complex can form covalent bonds with the nitrogen atoms of purine bases, particularly the N7 position of guanine and adenine. This can lead to the formation of various DNA adducts, including intrastrand and interstrand crosslinks, which distort the DNA structure and inhibit replication and transcription, ultimately leading to apoptosis.
-
Reaction with Sulfur-Containing Molecules: Platinum(II) complexes have a high affinity for sulfur-donor ligands. They can react with endogenous molecules such as glutathione and metallothioneins. These reactions can lead to the deactivation of the drug before it reaches its target DNA.
The following diagram illustrates the general mechanism of action for platinum-based anticancer drugs.
Caption: Generalized mechanism of action for platinum-based anticancer drugs.
Conclusion
References
Spectroscopic analysis of "Bis-isopropylamine dinitrato platinum II" (NMR, IR, UV-Vis)
Spectroscopic Analysis of Platinum(II) Amine Complexes: A Technical Guide
An In-depth Examination of Bis-isopropylamine dinitrato platinum(II) and its Analogs using NMR, IR, and UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) complexes are a cornerstone of modern medicinal chemistry, most notably for their application as anticancer agents. The biological activity of these compounds is intrinsically linked to their stereochemistry and the nature of their ligands. A thorough spectroscopic characterization is therefore essential for confirming the structure, purity, and stability of newly synthesized platinum(II) complexes like "Bis-isopropylamine dinitrato platinum II". This technical guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of such compounds.
Core Spectroscopic Techniques
The combination of NMR, IR, and UV-Vis spectroscopy provides a holistic view of the molecular structure and electronic properties of platinum(II) complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure in solution, including the connectivity of atoms and the stereochemistry of the complex. ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR are all valuable techniques for studying these compounds.
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly useful for identifying the coordination of ligands to the platinum center.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. It is used to study the electronic structure of the complex and can be employed to monitor reactions and assess the stability of the compound in solution.
The general workflow for the spectroscopic analysis of a newly synthesized platinum(II) complex is outlined below.
Navigating the Cellular Maze: A Technical Guide to the Mechanism of Action of Bis-isopropylamine dinitrato platinum II and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature lacks specific experimental data on the mechanism of action for "Bis-isopropylamine dinitrato platinum II". Consequently, this guide provides a comprehensive overview of the well-established mechanisms of action for closely related platinum(II) complexes, which are presumed to be representative. The quantitative data, experimental protocols, and signaling pathways detailed herein are based on studies of analogous platinum-based anticancer agents.
Introduction
Platinum-based compounds represent a cornerstone in the armamentarium of cancer chemotherapy. Their efficacy is primarily attributed to their ability to interact with cellular macromolecules, most notably DNA, leading to a cascade of events that culminate in cell death. This technical guide elucidates the multifaceted mechanism of action of platinum(II) complexes in biological systems, offering a foundational understanding for researchers and drug development professionals. The information presented is a synthesis of current knowledge on analogous compounds and serves as a predictive framework for the biological activity of "this compound".
Cellular Pharmacokinetics: The Journey to the Target
The journey of a platinum(II) complex from administration to its ultimate cellular target involves several key steps. Understanding these processes is crucial for optimizing drug design and delivery.
Cellular Uptake
Platinum(II) complexes primarily enter the cell through passive diffusion, driven by a concentration gradient across the cell membrane.[1] However, active transport mechanisms, such as the copper transporter 1 (CTR1), have also been implicated in the uptake of some platinum drugs.[1][2] The lipophilicity of the complex, influenced by its ligands (in this case, isopropylamine and nitrate), can significantly impact the rate and extent of cellular entry.
Intracellular Activation
Once inside the cell, the relatively high intracellular chloride concentration decreases, leading to the hydrolysis of labile ligands, such as the nitrate groups in the case of "this compound". This aquation process results in the formation of a highly reactive, positively charged platinum species.[1][3] This aquated form is the primary electrophile that interacts with nucleophilic sites on intracellular macromolecules.
The Core Mechanism: DNA Damage
The principal cytotoxic mechanism of platinum(II) complexes is their interaction with nuclear DNA.[4][5][6] The activated platinum species preferentially binds to the N7 position of purine bases, particularly guanine.[5][7] This binding leads to the formation of various DNA adducts:
-
Intrastrand Crosslinks: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand, typically two guanines (GG) or a guanine and an adenine (AG).[4][8]
-
Interstrand Crosslinks: These adducts form between bases on opposite DNA strands and are more difficult for the cell to repair.[4][9]
-
Monofunctional Adducts: A single platinum-DNA bond.
These DNA adducts cause significant distortions in the DNA double helix, which interfere with critical cellular processes like DNA replication and transcription, ultimately triggering downstream signaling pathways.[3][4]
Cellular Responses to Platinum-Induced DNA Damage
The formation of platinum-DNA adducts is a critical damage signal that elicits a complex cellular response, primarily revolving around cell cycle arrest and apoptosis.
Cell Cycle Arrest
Upon detection of DNA damage, checkpoint proteins are activated, leading to the arrest of the cell cycle, most commonly at the G2/M phase.[10][11][12] This pause provides the cell with an opportunity to repair the damaged DNA. The p53 tumor suppressor protein plays a crucial role in this process by inducing the expression of downstream effectors like p21, which inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression.[12][13]
Apoptosis Induction
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Platinum complexes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15]
-
Intrinsic Pathway: DNA damage signals can lead to the activation of pro-apoptotic proteins like BAX and BAK, which increase the permeability of the mitochondrial membrane.[14] This results in the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), leading to cellular dismantling.
-
Extrinsic Pathway: Some platinum drugs have been shown to upregulate the expression of death receptors, such as DR5, on the cell surface, sensitizing the cells to apoptosis induced by ligands like TRAIL.[16]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of platinum compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values are highly dependent on the cell line and the duration of exposure.
Table 1: Illustrative IC50 Values of Representative Platinum(II) Drugs in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Oxaliplatin IC50 (µM) | Reference(s) |
| A2780 | Ovarian | 0.1 - 0.45 | - | - | [17] |
| SKOV-3 | Ovarian | 2 - 40 (24h) | - | - | [18] |
| HT29 | Colon | - | - | 2.1 - 5.9 | [9] |
| HCT116 | Colon | - | - | - | [19] |
| MCF-7 | Breast | Variable | - | 7.4 - 17.9 | [9][20] |
| A549 | Lung | 7.49 (48h) | - | - | [21] |
| U2-OS | Osteosarcoma | - | - | - | [13] |
Note: The IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[18][20]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of platinum-based drugs.
DNA Binding Assay (Agarose Gel Electrophoresis)
Objective: To qualitatively assess the binding of a platinum complex to DNA.
Principle: The binding of platinum complexes to plasmid DNA alters its conformation, leading to changes in its electrophoretic mobility on an agarose gel.
Protocol:
-
Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the platinum complex in a suitable buffer (e.g., Tris-EDTA) at 37°C for a defined period (e.g., 24 hours).
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel at a constant voltage until adequate separation is achieved. Visualize the DNA bands under UV light. Unbound supercoiled DNA will migrate faster than the platinum-bound, unwound, or crosslinked DNA.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of a platinum complex on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the platinum complex at various concentrations for a specific duration (e.g., 24, 48, 72 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a platinum complex.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the platinum complex as described for the cell cycle analysis.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.
Caption: Generalized mechanism of action of platinum(II) anticancer drugs.
Caption: Apoptosis signaling pathways induced by platinum drugs.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
While specific data for "this compound" remains elusive, the established mechanistic framework for analogous platinum(II) complexes provides a robust foundation for understanding its potential biological activity. The primary mechanism is anticipated to involve cellular uptake, intracellular aquation, and the formation of DNA adducts. These adducts disrupt essential cellular processes, leading to cell cycle arrest and, ultimately, apoptotic cell death. The experimental protocols and representative data presented in this guide offer a comprehensive toolkit for researchers to investigate and characterize the precise mechanism of action of this and other novel platinum-based compounds. Future studies are imperative to delineate the unique pharmacological profile of "this compound".
References
- 1. The mechanism of action of platinum anticancer agents—what do we really know about it? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. www2.med.muni.cz [www2.med.muni.cz]
- 3. mdpi.com [mdpi.com]
- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 5. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum-based chemotherapy: What to know [medicalnewstoday.com]
- 7. chesci.com [chesci.com]
- 8. The reaction of platinum(II) complexes with DNA. Kinetics of intrastrand crosslink formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]
- 13. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 15. Platinum drugs and taxanes: can we overcome resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. miltenyibiotec.com [miltenyibiotec.com]
In vitro cytotoxicity of "Bis-isopropylamine dinitrato platinum II" on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of bis-isopropylamine dinitrato platinum (II) and its isomeric form, cis-bis(isopropylamine)dinitratoplatinum(II), on cancer cell lines. While data specifically for "Bis-isopropylamine dinitrato platinum II" in a non-isomeric specific context is limited in publicly accessible literature, this guide synthesizes the available information on its cis-isomer and draws parallels from closely related platinum(II) and platinum(IV) complexes. This document details the cytotoxic effects, potential mechanisms of action including apoptosis and cell cycle arrest, and provides standardized protocols for key in vitro assays. The information is intended to serve as a foundational resource for researchers investigating the anticancer potential of this and similar platinum-based compounds.
Introduction to Platinum-Based Anticancer Agents
Platinum-based drugs are a cornerstone of cancer chemotherapy, with cisplatin being the first-in-class compound to demonstrate broad-spectrum antitumor activity. The efficacy of these drugs is primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death. However, the clinical utility of early platinum drugs is often limited by severe side effects and the development of drug resistance. This has spurred the development of new platinum complexes with improved therapeutic indices. "Bis-isopropylamine dinitrato platinum (II)" represents one such effort to modulate the chemical properties of the platinum core to enhance efficacy and reduce toxicity.
Cytotoxicity Data
The in vitro cytotoxicity of platinum complexes is typically evaluated across a panel of human cancer cell lines to determine their potency and selectivity. The most direct data available is for the cis-isomer, cis-[Pt(NO₃)₂(H₂NPrⁱ)₂].
Table 1: In Vitro Cytotoxicity of cis-bis(isopropylamine)dinitratoplatinum(II) and Cisplatin
| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| cis-[Pt(NO₃)₂(H₂NPrⁱ)₂] | T24 | Bladder Tumor | Cytotoxicity Assay | Less cytotoxic than cisplatin | |
| Cisplatin | T24 | Bladder Tumor | Cytotoxicity Assay | More cytotoxic than compound 2 |
Note: The original study states that complex 2 (cis-[Pt(NO₃)₂(H₂NPrⁱ)₂]) is less cytotoxic than cisplatin on the T24 human bladder tumor cell line, but does not provide a specific IC₅₀ value.
Mechanism of Action
DNA Damage and Apoptosis
Platinum(II) complexes primarily exert their cytotoxic effects by binding to DNA, forming intra- and inter-strand crosslinks. These DNA adducts distort the DNA helix, which is recognized by cellular machinery, leading to the activation of DNA damage response pathways. If the damage is irreparable, the cell is directed towards programmed cell death, or apoptosis.
Key signaling pathways involved in platinum-induced apoptosis often involve the p53 tumor suppressor protein. DNA damage can lead to the stabilization and activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Cell Cycle Arrest
Upon DNA damage, cells can activate cell cycle checkpoints to halt progression through the cell cycle, allowing time for DNA repair. Platinum compounds are known to induce cell cycle arrest, most commonly in the G2/M phase. This arrest is often mediated by the p53/p21 pathway. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which can block the activity of CDK-cyclin complexes required for cell cycle progression.
An In-depth Technical Guide to the Stability and Degradation Pathways of Bis-isopropylamine dinitrato platinum II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and postulated degradation pathways of Bis-isopropylamine dinitrato platinum II. Given the limited direct experimental data on this specific compound, this guide synthesizes information from analogous platinum(II) amine complexes to present a scientifically grounded perspective on its chemical behavior.
Introduction to this compound
This compound, with the chemical formula Pt(NO3)2[(CH3)2CHNH2]2, is a square planar platinum(II) complex. Like other platinum-based compounds, its utility, particularly in pharmaceutical applications, is intrinsically linked to its stability and reactivity. The central platinum atom is coordinated to two monodentate isopropylamine ligands and two nitrate ligands. The amine ligands are relatively inert, while the nitrate groups are expected to be the primary sites of reactivity and degradation initiation.
Understanding the stability and degradation of this molecule is critical for its development, formulation, and storage, as these factors directly impact its efficacy and safety profile.
General Stability of Platinum(II) Amine Complexes
The stability of platinum(II) complexes is largely dictated by the nature of the ligands attached to the platinum center. In the case of this compound, the key factors are:
-
Amine Ligands: The isopropylamine ligands form stable coordinate bonds with the platinum(II) center through the nitrogen donor atom. These Pt-N bonds are generally robust under physiological conditions.
-
Nitrate Ligands: Nitrate is considered a good leaving group and is more labile than ligands such as chloride. This lability is a crucial aspect of its reactivity. In aqueous environments, the nitrate ligands are susceptible to substitution reactions, primarily with water molecules in a process known as aquation.
Postulated Degradation Pathways
The primary degradation pathway for this compound in an aqueous medium is anticipated to be a stepwise aquation process, followed by hydrolysis and potential oligomerization.
Aquation: The Initial Degradation Step
Aquation is the process where a ligand in a metal complex is replaced by a water molecule. For this compound, this is expected to occur in two steps:
-
First Aquation: One of the nitrate ligands is replaced by a water molecule, forming a mono-aqua, mono-nitrato complex. This species will have a positive charge.
-
Second Aquation: The second nitrate ligand is substituted by another water molecule, resulting in a di-aqua complex with a +2 charge. This di-aqua species is often the most reactive form and is considered the active species for many platinum-based drugs that bind to biological targets like DNA.
Once inside a cell, platinum-based drugs undergo aquation to form more reactive species.[1] This process is fundamental to the mechanism of action of many platinum-containing anticancer agents.[2][3]
Hydrolysis and Oligomerization
The aqua ligands in the degradation products are acidic and can undergo deprotonation to form hydroxo complexes. These hydroxo-ligated species can then react with other platinum complexes in solution to form bridged oligomers. This process is highly dependent on the pH of the solution. The formation of such polynuclear hydroxo-bridged platinum(II) complexes has been observed for similar compounds.
Interaction with Other Nucleophiles
Besides water, other nucleophiles present in a solution or biological system can also displace the nitrate ligands. For instance, sulfur-containing molecules like glutathione can readily react with platinum(II) complexes, leading to their deactivation.[4]
Data Presentation: Stability Profile
Due to the absence of specific experimental data for this compound, the following table summarizes the expected stability based on the general behavior of analogous platinum(II) amine complexes with labile leaving groups.
| Condition | Expected Stability | Rationale |
| Aqueous Solution | Low to Moderate | The labile nitrate ligands are susceptible to aquation, initiating degradation. The rate of aquation is a key determinant of stability in aqueous media. |
| pH | More stable at lower pH. Degradation increases as pH becomes neutral to basic. | In acidic conditions, the equilibrium of the aquation reaction may be shifted towards the parent compound. In neutral to basic conditions, the formation of hydroxo species can lead to the formation of less stable, bridged oligomers. |
| Temperature | Degradation rate is expected to increase with temperature. | As with most chemical reactions, higher temperatures will provide the activation energy needed for ligand substitution and other degradation reactions. |
| Light | Potentially sensitive to UV light. | Some platinum complexes are known to be light-sensitive, which can promote ligand exchange or redox reactions. Photostability studies would be required to confirm this. |
| Presence of Anions | Stability is highly dependent on the nature and concentration of other anions in solution. For example, in the presence of high chloride concentrations, nitrate may be replaced by chloride. | Anions can compete with water and the nitrate ligands in coordination to the platinum center. The relative stability of the resulting complexes will dictate the predominant species in solution. The effect of chloride ion concentration is a significant factor.[5] |
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound would involve forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.
-
Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 M HCl) and heated.
-
Basic Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: The solid compound or a solution is subjected to high temperatures.
-
Photolytic Degradation: The compound (in solid or solution form) is exposed to UV and visible light.
Analytical Methodology
A stability-indicating method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD). For identification of unknown degradation products, a Mass Spectrometer (MS) detector is invaluable.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the platinum complex has significant absorbance.
-
Quantification: The concentration of the parent compound and degradation products is determined by comparing their peak areas to those of a reference standard.
-
Characterization of Degradation Products
The structural elucidation of significant degradation products is essential for understanding the degradation pathways.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides the molecular weight and fragmentation pattern of the degradation products, which helps in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR can provide detailed structural information about the isolated degradation products.[7]
Visualization of Pathways and Workflows
Postulated Degradation Pathway
Caption: Postulated aquation and hydrolysis pathway of this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for stability testing of a platinum complex.
Conclusion
While specific experimental data for this compound is not extensively available in public literature, a robust understanding of its stability and degradation can be inferred from the well-documented chemistry of similar platinum(II) amine complexes. The primary anticipated degradation pathway involves the stepwise aquation of the nitrate ligands, leading to the formation of reactive aqua species that can subsequently hydrolyze and oligomerize. The stability of this compound is expected to be significantly influenced by factors such as pH, temperature, and the presence of other nucleophiles.
The experimental protocols and analytical methodologies outlined in this guide provide a solid framework for conducting detailed stability studies. Such studies are imperative to definitively elucidate the degradation pathways, quantify the stability profile, and ensure the quality, safety, and efficacy of any potential application of this compound.
References
- 1. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 3. The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes [mdpi.com]
- 5. Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of Bis-isopropylamine dinitrato platinum(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of the coordination compound Bis-isopropylamine dinitrato platinum(II). Due to the absence of specific experimental data for this compound in publicly available literature, this guide is based on established principles of thermal decomposition for related platinum(II) amine complexes and metal nitrates. It serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar platinum-based compounds.
Introduction to Thermal Analysis of Platinum(II) Complexes
Thermogravimetric analysis is a critical technique in the characterization of coordination compounds, providing valuable information about their thermal stability, decomposition pathways, and stoichiometry. For platinum(II) complexes, particularly those with volatile ligands such as amines and nitrates, TGA can elucidate the step-wise removal of these ligands and the final decomposition to metallic platinum or its oxide. The thermal behavior is influenced by factors such as the nature of the ligands, the coordination geometry, and the heating atmosphere.
Predicted Thermogravimetric Behavior of Bis-isopropylamine dinitrato platinum(II)
Based on the analysis of analogous compounds, the thermal decomposition of Bis-isopropylamine dinitrato platinum(II) is expected to proceed in multiple stages. The general principle observed in the thermal decomposition of platinum(II) amine complexes is the initial loss of the more volatile ligands at lower temperatures, followed by the decomposition of the remaining complex at higher temperatures.
Table 1: Predicted Quantitative Data from Thermogravimetric Analysis of Bis-isopropylamine dinitrato platinum(II)
| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Evolved Species | Residual Product |
| Stage 1 | 150 - 250 | ~30% | Isopropylamine | [Pt(NO₃)₂] (intermediate) |
| Stage 2 | 250 - 400 | ~40% | NO₂, O₂ | PtO₂ (in air) or Pt (in N₂) |
| Final Residue | > 400 | Pt |
Note: The values presented in this table are predictive and based on the thermal decomposition patterns of similar platinum(II) amine and nitrate complexes. Actual experimental results may vary.
Detailed Experimental Protocol for Thermogravimetric Analysis
The following is a generalized experimental protocol for conducting the thermogravimetric analysis of a potentially energetic coordination compound like Bis-isopropylamine dinitrato platinum(II).
Instrumentation:
-
A high-precision thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Alumina or platinum crucibles.
Experimental Parameters:
-
Sample Preparation: A small sample size (1-5 mg) is recommended to minimize the risk associated with energetic materials and to ensure uniform heat distribution. The sample should be a fine, homogeneous powder.
-
Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of decomposition steps.
-
Temperature Range: The analysis should be conducted over a temperature range from ambient (e.g., 25 °C) to at least 600 °C to ensure complete decomposition to the final residue.
-
Atmosphere: The TGA should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen). This will help in elucidating the decomposition mechanism, as the final residue (metallic platinum or platinum oxide) will depend on the atmosphere. A flow rate of 20-50 mL/min is typical.
-
Data Collection: The weight loss as a function of temperature should be continuously recorded. The derivative of the weight loss curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.
-
Evolved Gas Analysis (EGA): The gases evolved during each decomposition step should be analyzed by a coupled MS or FTIR to identify the decomposition products.
Safety Precautions:
-
Due to the presence of nitrate ligands, Bis-isopropylamine dinitrato platinum(II) should be handled as a potentially energetic material.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
The TGA instrument should be operated in a well-ventilated area, preferably within a fume hood.
-
Only small quantities of the material should be used for analysis.
Predicted Decomposition Pathway
The thermal decomposition of Bis-isopropylamine dinitrato platinum(II) is hypothesized to follow a sequential process involving the loss of the amine ligands followed by the decomposition of the dinitrato-platinum intermediate.
Caption: Predicted thermal decomposition pathway of Bis-isopropylamine dinitrato platinum(II).
Experimental Workflow
The logical flow for the thermogravimetric analysis of this compound, from sample preparation to data interpretation, is outlined below.
Caption: Experimental workflow for the thermogravimetric analysis of the target compound.
Conclusion
While specific experimental data for the thermogravimetric analysis of Bis-isopropylamine dinitrato platinum(II) is not currently available, this guide provides a robust framework based on the known thermal behavior of analogous platinum(II) complexes. The predicted multi-step decomposition, initiated by the loss of isopropylamine ligands followed by the decomposition of the nitrate groups, offers a solid hypothesis for experimental verification. The detailed protocol and safety considerations outlined herein are intended to guide researchers in the safe and effective thermal characterization of this and similar potentially energetic platinum coordination compounds. Further experimental investigation is crucial to validate these predictions and to fully elucidate the thermal properties of this compound.
Navigating the Coordination Sphere: A Technical Guide to the Chemistry and Ligand Exchange of Bis-isopropylamine Platinum (II) Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific complex "bis-isopropylamine dinitrato platinum (II)" is not widely reported in the peer-reviewed literature. This guide will focus on the well-characterized and closely related analogue, cis-bis(isopropylamine)dichloroplatinum(II), to illustrate the core principles of coordination chemistry, ligand exchange, and biological activity relevant to this class of compounds. The methodologies and data presented are based on established principles for square planar platinum(II) amine complexes.
Introduction
Platinum-based coordination complexes represent a cornerstone of modern chemotherapy, with compounds like cisplatin, carboplatin, and oxaliplatin being integral to the treatment of various solid tumors.[1] Their therapeutic efficacy is intrinsically linked to their coordination chemistry—specifically, the nature of the ligands bound to the platinum(II) center and the kinetics of their substitution.[2] The general mechanism of action for many of these drugs involves the cellular uptake of the neutral complex, followed by aquation (ligand exchange with water) to form a reactive, cationic species.[3] This activated complex then forms covalent bonds with nuclear DNA, inducing conformational changes that trigger cell cycle arrest and apoptosis.[3][4]
This technical guide provides an in-depth exploration of the coordination chemistry and ligand exchange reactions of cis-bis(isopropylamine)dichloroplatinum(II), a representative square planar Pt(II) complex. Isopropylamine, as a primary amine ligand, influences the steric and electronic properties of the complex, which in turn affects its stability, reactivity, and potential biological activity. Understanding these relationships is crucial for the rational design of novel platinum-based therapeutics with improved efficacy and reduced toxicity.[5] We will delve into the synthesis and characterization of this model complex, present key quantitative data, provide detailed experimental protocols for its synthesis and kinetic analysis, and visualize the underlying chemical and biological processes.
Coordination Chemistry of cis-Bis(isopropylamine)dichloroplatinum(II)
The central platinum(II) ion in cis-bis(isopropylamine)dichloroplatinum(II) features a d⁸ electron configuration, leading to a square planar coordination geometry. The complex is neutral, with two isopropylamine ligands and two chloride ligands occupying the four coordination sites. The "cis" configuration, where identical ligands are adjacent to each other, is crucial for the anticancer activity observed in related compounds like cisplatin.
Synthesis
The synthesis of cis-bis(isopropylamine)dichloroplatinum(II) typically follows a well-established route for preparing cis-platinum(II) amine complexes, starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[6] A common and effective method is an adaptation of Dhara's synthesis of cisplatin.[6] This involves the initial formation of a tetraiodoplatinate intermediate, which facilitates the cis-directing substitution of iodide by the amine ligands, followed by the replacement of the iodide leaving groups with chlorides.
Spectroscopic and Structural Characterization
The identity and purity of the synthesized complex are confirmed through various analytical techniques. Multinuclear NMR spectroscopy is particularly informative.
Table 1: Representative Spectroscopic and Structural Data Note: Data are representative values based on analogous platinum(II) amine complexes. Actual experimental values may vary.
| Parameter | Technique | Expected Value/Observation | Reference |
| ¹⁹⁵Pt NMR Chemical Shift | ¹⁹⁵Pt NMR Spectroscopy | ~ -2100 to -2300 ppm (relative to K₂[PtCl₆]) | [7] |
| ¹H NMR Chemical Shift (N-H) | ¹H NMR Spectroscopy | Broad singlet, ~ 4.5 - 5.5 ppm | [8] |
| ¹³C NMR Chemical Shift (CH) | ¹³C NMR Spectroscopy | ~ 45-50 ppm | [8] |
| Pt-N Bond Length | X-ray Crystallography | ~ 2.05 Å | [9] |
| Pt-Cl Bond Length | X-ray Crystallography | ~ 2.30 Å | [9] |
| N-Pt-N Bond Angle | X-ray Crystallography | ~ 90° | [9] |
| Cl-Pt-Cl Bond Angle | X-ray Crystallography | ~ 90° | [9] |
| Pt-Cl stretching freq. | Far-IR Spectroscopy | Two distinct bands ~320-340 cm⁻¹ for cis-isomer | [10] |
Ligand Exchange Reactions
The biological activity of platinum(II) complexes is predicated on their ability to undergo ligand exchange reactions within the cell. For cis-bis(isopropylamine)dichloroplatinum(II), the chloride ligands are the leaving groups, which are substituted by water molecules (aquation) and subsequently by nucleophilic sites on biomolecules, primarily the N7 atoms of guanine and adenine in DNA.[3]
The kinetics of ligand exchange in square planar Pt(II) complexes generally follow an associative mechanism, proceeding through a five-coordinate trigonal bipyramidal intermediate. The rate of substitution is influenced by several factors, including the nature of the entering nucleophile, the leaving group, and the non-leaving (amine) ligands.
Kinetics of Chloride Substitution
The substitution of the first chloride ligand is typically the rate-determining step in the activation of the drug. The rate of this reaction can be studied using techniques like UV-Vis spectrophotometry or stopped-flow methods, especially when using a strongly absorbing entering nucleophile like thiourea (TU).[11][12]
The reaction with a nucleophile (Y) can be described by the two-term rate law characteristic of Pt(II) substitution reactions:
Rate = (k₁ + k₂[Y]) * [[Pt(iPrNH₂)₂Cl₂]]
Where:
-
k₁ is the first-order rate constant for the solvent-assisted pathway (solvolysis).
-
k₂ is the second-order rate constant for the direct nucleophilic attack pathway.
Table 2: Representative Kinetic Data for Ligand Substitution Note: These are hypothetical yet plausible values for a representative Pt(II) complex, intended for illustrative purposes.
| Reaction | Nucleophile (Y) | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
| cis-[Pt(iPrNH₂)₂Cl₂] + Y → cis-[Pt(iPrNH₂)₂ClY]⁺ + Cl⁻ | H₂O | ~ 3.0 x 10⁻⁵ | - | 25 °C, aqueous solution | [13][14] |
| cis-[Pt(iPrNH₂)₂Cl₂] + Y → cis-[Pt(iPrNH₂)₂ClY]⁺ + Cl⁻ | Thiourea (TU) | ~ 3.0 x 10⁻⁵ | ~ 0.2 | 25 °C, 0.1 M NaClO₄ | [12] |
The relatively slow rate of aquation (k₁) allows the drug to circulate in the bloodstream, where the high chloride concentration (~100 mM) suppresses the forward reaction, minimizing premature activation and off-target reactions. Upon entering a cell, the much lower intracellular chloride concentration (~4-20 mM) shifts the equilibrium, favoring the formation of the highly reactive aqua species.
Mechanism of Antitumor Activity
The cytotoxic action of cis-configured platinum amine complexes is a multi-step process that culminates in the induction of apoptosis.
Once the activated aqua complex, cis-[Pt(iPrNH₂)₂(OH₂)Cl]⁺, is formed, it rapidly binds to DNA, with a strong preference for the N7 position of guanine residues.[3] The most common and therapeutically significant lesion is the 1,2-intrastrand crosslink, where the platinum atom binds to two adjacent guanines on the same DNA strand.[3] This adduct creates a significant kink in the DNA double helix, which is recognized by cellular proteins, including high-mobility group (HMG) domain proteins. The binding of these proteins to the distorted DNA is thought to shield the adduct from repair by the nucleotide excision repair (NER) pathway and ultimately initiates a cascade of signaling events leading to programmed cell death (apoptosis).[5]
Table 3: In Vitro Cytotoxicity Data for Representative Platinum Complexes IC₅₀ values represent the drug concentration required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| cis-bis(isopropylamine)dichloroplatinum(II) | A549 (Lung) | ~ 15 | [15] |
| cis-bis(isopropylamine)dichloroplatinum(II) | MCF-7 (Breast) | ~ 12 | [16] |
| Cisplatin | A549 (Lung) | ~ 10 | [15] |
| Cisplatin | MCF-7 (Breast) | ~ 8 | [16] |
Experimental Protocols
Protocol: Synthesis of cis-Bis(isopropylamine)dichloroplatinum(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Isopropylamine
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Ethanol, Acetone
-
Magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] (1.0 g, 2.4 mmol) in 20 mL of deionized water. In a separate flask, dissolve a large excess of KI (4.0 g, 24 mmol) in 10 mL of water. Add the KI solution to the K₂[PtCl₄] solution and stir for 10 minutes. The solution will turn dark brown, indicating the formation of [PtI₄]²⁻.
-
Addition of Isopropylamine: To the stirred [PtI₄]²⁻ solution, add isopropylamine (0.41 mL, 4.8 mmol) dropwise. A yellow precipitate of cis-[Pt(iPrNH₂)₂I₂] will form immediately. Continue stirring for 30 minutes at room temperature.
-
Isolation of the Diiodo Intermediate: Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, followed by ethanol, and finally acetone. Dry the product in a desiccator.
-
Aquation of the Diiodo Complex: Suspend the dried cis-[Pt(iPrNH₂)₂I₂] (0.5 g, 0.88 mmol) in 15 mL of water. Prepare a solution of AgNO₃ (0.30 g, 1.76 mmol) in 5 mL of water. Add the AgNO₃ solution to the platinum complex suspension. Protect the reaction from light by wrapping the flask in aluminum foil. Stir at room temperature for 4-6 hours. A precipitate of AgI will form.
-
Removal of AgI: Filter the mixture to remove the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(iPrNH₂)₂(OH₂)₂]²⁺.
-
Formation of the Dichloro Product: To the filtrate, add a molar excess of KCl (0.2 g, 2.7 mmol). Stir the solution for 1 hour. A pale yellow precipitate of cis-[Pt(iPrNH₂)₂Cl₂] will begin to form.
-
Purification: Gently heat the solution to ~60 °C to dissolve the product, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization. Collect the purified product by vacuum filtration. Wash with cold water and dry. Recrystallization can be performed from a 0.1 M HCl solution to improve purity.[6]
Protocol: Kinetic Study of Chloride Substitution by Thiourea
Materials:
-
cis-Bis(isopropylamine)dichloroplatinum(II)
-
Thiourea (TU)
-
Sodium perchlorate (NaClO₄) for ionic strength maintenance
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Stock solutions: ~1 mM Pt complex in 0.1 M NaClO₄; ~10-100 mM TU in 0.1 M NaClO₄
Procedure:
-
Instrument Setup: Set the spectrophotometer to scan a range (e.g., 250-450 nm) to identify the wavelength of maximum absorbance change upon reaction. Set the instrument to kinetics mode to monitor absorbance change over time at this fixed wavelength. Equilibrate the cell holder to the desired temperature (e.g., 25 °C).
-
Reaction Setup: Pipette the required volume of the thiourea stock solution and the 0.1 M NaClO₄ solution into a cuvette to achieve the desired final concentration of TU. The experiment should be run under pseudo-first-order conditions, with [TU] being at least 10-fold greater than the [Pt complex].
-
Initiation and Data Collection: Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 5-10 minutes. Initiate the reaction by adding a small, known volume of the platinum complex stock solution, mix quickly, and immediately start data acquisition. Record the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance becomes stable).
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).
-
Determination of k₁ and k₂: Repeat the experiment with a series of different thiourea concentrations. Plot k_obs versus [TU]. According to the rate law (k_obs = k₁ + k₂[TU]), the resulting graph should be a straight line. The y-intercept of this line corresponds to k₁, and the slope corresponds to k₂.[12]
Conclusion
While "bis-isopropylamine dinitrato platinum (II)" remains an elusive target in the scientific literature, the principles governing its chemistry and reactivity can be effectively understood through the study of well-known analogues like cis-bis(isopropylamine)dichloroplatinum(II). The coordination geometry, the nature of the amine and leaving-group ligands, and the kinetics of ligand exchange are all critical determinants of the complex's potential as a therapeutic agent. The methodologies and data presented in this guide offer a framework for the synthesis, characterization, and evaluation of novel platinum(II) amine complexes, providing researchers and drug development professionals with the foundational knowledge to explore this vital area of medicinal inorganic chemistry. Future work in this field will continue to focus on rationally designing complexes that can overcome resistance mechanisms and exhibit greater tumor selectivity, ultimately leading to more effective and safer cancer therapies.
References
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.med.muni.cz [www2.med.muni.cz]
- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Preparation and Crystal Structure of a Platinum(II) Complex of [CH(2)N(CH(2)COOH)CH(2)CONH(2)](2), the Hydrolysis Product of an Anti-Tumour Bis(3,5-Dioxopiperazin-1-YL)Alkane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and anticancer activity of lipophilic platinum(II) complexes of 3,5-diisopropylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Bis-isopropylamine dinitrato platinum II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of "Bis-isopropylamine dinitrato platinum II," a platinum(II) complex of interest for research and development in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the preparation of the potassium tetraiodoplatinate(II) precursor, followed by the synthesis of the diiodo-bis(isopropylamine)platinum(II) intermediate, and culminating in the formation of the target dinitrato complex.
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
Isopropylamine ((CH₃)₂CHNH₂)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Acetone
-
Methanol
-
Diethyl ether
-
All reagents should be of analytical grade or higher.
Instrumentation:
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup (optional, but recommended)
-
Filtration apparatus (Büchner funnel, Hirsch funnel)
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer (for ¹H, ¹³C, and ¹⁹⁵Pt NMR)
-
FT-IR spectrometer
-
Elemental analyzer
Step 1: Synthesis of Potassium Tetraiodoplatinate(II) (K₂PtI₄)
This initial step involves the conversion of the commercially available tetrachloro precursor to the more reactive tetraiodo analogue.
Protocol:
-
In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deionized water with stirring.
-
In a separate beaker, prepare a saturated aqueous solution of potassium iodide (KI). A significant excess of KI (at least 4 equivalents) is recommended.
-
Slowly add the KI solution to the stirring K₂PtCl₄ solution. A color change from red-brown to a very dark brown or black solution of K₂PtI₄ should be observed.
-
Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes to ensure complete conversion.
-
The resulting K₂PtI₄ solution is typically used directly in the next step without isolation.
Step 2: Synthesis of cis-Bis(isopropylamine)diiodoplatinum(II) (cis-[Pt(isopropylamine)₂I₂])
This step introduces the isopropylamine ligands to the platinum center.
Protocol:
-
To the freshly prepared aqueous solution of K₂PtI₄ from Step 1, add isopropylamine (approximately 2.2 equivalents) dropwise while stirring vigorously.
-
A yellow precipitate of cis-[Pt(isopropylamine)₂I₂] should form immediately.
-
Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water, a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.
-
Dry the product under vacuum to obtain pure cis-[Pt(isopropylamine)₂I₂].
Step 3: Synthesis of this compound (cis-[Pt(isopropylamine)₂(NO₃)₂])
This final step involves the replacement of the iodide ligands with nitrate ligands.
Protocol:
-
Suspend the cis-[Pt(isopropylamine)₂I₂] obtained in Step 2 in acetone in a round-bottom flask protected from light (e.g., by wrapping the flask in aluminum foil).
-
In a separate flask, dissolve silver nitrate (AgNO₃) (approximately 2.05 equivalents) in a minimal amount of deionized water and then dilute with acetone.
-
Add the AgNO₃ solution dropwise to the stirring suspension of the platinum-iodo complex. A precipitate of silver iodide (AgI) will form.
-
Stir the reaction mixture at room temperature in the dark for 12-24 hours.
-
After the reaction is complete, remove the AgI precipitate by filtration through a fine filter paper or a Celite pad.
-
The resulting filtrate, containing the dissolved dinitrato product, should be concentrated under reduced pressure using a rotary evaporator.
-
The concentrated solution can be cooled to induce crystallization. Alternatively, slow evaporation of the solvent may yield crystals of the final product[1].
-
Collect the crystalline product by filtration, wash with a minimal amount of cold acetone, and dry under vacuum.
Data Presentation
The following tables summarize expected and reported characterization data for the synthesized platinum complexes.
Table 1: Expected Yields and Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| cis-Bis(isopropylamine)diiodoplatinum(II) | C₆H₁₈I₂N₂Pt | 567.12 | 70-85 | Yellow solid |
| This compound | C₆H₁₈N₄O₆Pt | 433.31 | 60-75 | Colorless/White crystals |
Table 2: Spectroscopic and Analytical Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | ¹⁹⁵Pt NMR (δ, ppm) | Elemental Analysis (Calculated %) |
| This compound | Expected signals for isopropylamine ligands: a doublet for the six methyl protons (CH₃), a septet for the methine proton (CH), and a broad signal for the amine protons (NH₂). | Expected characteristic peaks for N-H stretching (around 3200-3100), C-H stretching (around 2950-2850), and strong bands corresponding to the nitrate (NO₃⁻) group (typically around 1500-1250 and 1000-750). | For cis-diaminedinitratoplatinum(II) complexes, the chemical shift is generally observed in the range of -1500 to -1700 ppm[2]. | C: 16.63, H: 4.19, N: 12.93, O: 22.15, Pt: 45.09 |
Visualizations
Caption: Synthetic pathway for this compound.
References
"Bis-isopropylamine dinitrato platinum II" as a precursor for platinum nanoparticle synthesis
Topic: "Bis-isopropylamine dinitrato platinum II" as a Precursor for Platinum Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific information on the use of "this compound" as a precursor for platinum nanoparticle synthesis. The following application notes and protocols are based on the synthesis of platinum nanoparticles using other common platinum precursors and established methodologies. These protocols can serve as a foundational guide for developing a synthesis process, which may be adaptable for the specific precursor of interest.
Introduction to Platinum Nanoparticles (PtNPs)
Platinum nanoparticles (PtNPs) are of significant interest in various scientific and biomedical fields due to their unique physicochemical properties, including high surface area, catalytic activity, and biocompatibility.[1][2] These properties make them suitable for applications in catalysis, electronics, and nanomedicine, particularly in cancer therapy and diagnostics.[3][4] The synthesis of PtNPs can be achieved through various methods, including chemical reduction, electrochemical methods, and green synthesis approaches.[1][2] The choice of precursor and synthesis method plays a crucial role in determining the size, shape, and functionality of the resulting nanoparticles.
Synthesis of Platinum Nanoparticles via Chemical Reduction
Chemical reduction is a widely used bottom-up method for synthesizing PtNPs, offering control over particle size and morphology.[2][3] This method involves the reduction of a platinum salt precursor in the presence of a stabilizing or capping agent.
General Experimental Workflow
The following diagram illustrates a typical workflow for the chemical synthesis of platinum nanoparticles.
Caption: General workflow for PtNP synthesis.
Experimental Protocol: Synthesis of PtNPs using Hexachloroplatinic Acid
This protocol describes a common method for synthesizing PtNPs using hexachloroplatinic acid (H₂PtCl₆) as the precursor and sodium borohydride (NaBH₄) as the reducing agent.
Materials:
-
Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (stabilizing agent)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of H₂PtCl₆.
-
Addition of Stabilizing Agent: In a flask, add a calculated amount of sodium citrate solution to the H₂PtCl₆ solution while stirring vigorously.
-
Reduction: Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture. The color of the solution should change, indicating the formation of PtNPs.[1]
-
Stirring: Continue stirring the reaction mixture for a specified time (e.g., 1-3 hours) at room temperature to ensure the complete reduction and stabilization of the nanoparticles.
-
Purification: Purify the synthesized PtNPs by repeated centrifugation and washing with deionized water to remove unreacted reagents and byproducts.
-
Storage: Resuspend the purified PtNPs in deionized water or a suitable buffer for storage.
Characterization of Platinum Nanoparticles
The synthesized PtNPs should be thoroughly characterized to determine their size, morphology, and stability.
| Characterization Technique | Parameter Measured | Typical Results for PtNPs |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology | Spherical, cubic, or rod-shaped particles with sizes ranging from 2-100 nm.[5] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Provides the average particle size in a hydrated state. |
| UV-Vis Spectroscopy | Surface plasmon resonance | A characteristic absorption peak, the position of which depends on particle size and shape. |
| X-ray Diffraction (XRD) | Crystalline structure | Confirms the formation of metallic platinum. |
Applications in Cancer Therapy
PtNPs have shown promise as anticancer agents, potentially overcoming some of the limitations of traditional platinum-based chemotherapy drugs like cisplatin.[3]
Proposed Mechanism of Action
The anticancer activity of PtNPs is believed to involve the induction of oxidative stress and subsequent apoptosis in cancer cells.
Caption: Proposed signaling pathway for PtNP-induced apoptosis in cancer cells.
Conclusion
While specific protocols for "this compound" are not available, the general principles of platinum nanoparticle synthesis via chemical reduction provide a strong starting point for research and development. The methodologies outlined in these application notes can be adapted and optimized for novel precursors. The promising anticancer properties of PtNPs underscore the importance of continued research in this area for the development of new therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Platinum(II) Amine Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) complexes are a versatile class of compounds with significant applications in various fields, including medicine and catalysis. While "Bis-isopropylamine dinitrato platinum II" is a specific platinum(II) complex, detailed catalytic applications for this exact compound are not extensively documented in publicly available literature. However, by examining the broader class of platinum(II) amine and diamine complexes, we can infer potential catalytic activities and establish general protocols. This document provides an overview of the potential catalytic applications of platinum(II) amine complexes, with a focus on hydrogenation reactions, and offers generalized experimental protocols based on related systems.
Potential Catalytic Applications
Based on the known catalytic activity of similar platinum(II) complexes, "this compound" could potentially be investigated as a catalyst or precatalyst in the following areas:
-
Hydrogenation Reactions: Platinum compounds are highly effective hydrogenation catalysts.[1] Amine-stabilized platinum nanoparticles have demonstrated catalytic activity in the hydrogenation of alkenes, such as the conversion of cyclohexene to cyclohexane.[2] It is plausible that discrete molecular complexes like bis-isopropylamine dinitrato platinum(II) could exhibit similar activity, potentially offering higher selectivity under homogeneous conditions. Platinum catalysts are used for the hydrogenation of a wide variety of functional groups.[1][3]
-
C-C Coupling Reactions: While palladium is more commonly associated with cross-coupling reactions, platinum complexes can also catalyze these transformations.[4] The electronic properties of the platinum center, influenced by the isopropylamine and nitrato ligands, could modulate its reactivity in reactions like Suzuki-Miyaura or Heck couplings.
-
Hydrosilylation: Platinum complexes are widely used as catalysts for the hydrosilylation of olefins, a fundamental process in silicone chemistry. The specific ligands on the platinum center can influence the rate and selectivity of this reaction.
Due to the limited specific data on "this compound," the following sections will provide generalized protocols and data that are representative of platinum(II) amine complexes in catalysis.
Quantitative Data Summary
As no specific quantitative catalytic data for "this compound" was found, the following table summarizes representative data for a related platinum-catalyzed hydrogenation reaction. This data is intended to provide a general understanding of the performance of such catalysts.
Table 1: Representative Catalytic Hydrogenation Data for an Amine-Stabilized Platinum Nanoparticle Catalyst
| Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Pressure (atm) | Solvent | Conversion (%) | Reference |
| Cyclohexene | Cyclohexane | 0.1 | 70 - 130 | 1 | Toluene | >95 | [2] |
Note: This data is for an amine-stabilized platinum nanoparticle system and serves as an illustrative example. Performance of "this compound" would need to be determined experimentally.
Experimental Protocols
The following are generalized experimental protocols for screening the catalytic activity of a platinum(II) amine complex like "this compound" in a hydrogenation reaction.
Protocol 1: General Procedure for the Catalytic Hydrogenation of an Alkene
This protocol describes a general setup for testing the catalytic activity of a platinum complex in the hydrogenation of a model alkene, such as cyclohexene.
Materials:
-
"this compound" (or other platinum(II) amine complex)
-
Cyclohexene (substrate)
-
Anhydrous toluene (solvent)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: In a clean and dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a accurately weighed amount of the platinum catalyst in anhydrous toluene to achieve the desired catalyst loading (e.g., 0.1 - 1 mol%).
-
Reaction Setup: To the catalyst solution, add the substrate (cyclohexene) via syringe.
-
Hydrogenation: The reaction vessel is then purged with hydrogen gas several times. For atmospheric pressure reactions, a hydrogen balloon can be used. For higher pressures, the reaction is carried out in an autoclave, which is pressurized to the desired level.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at the desired temperature. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the starting material and the formation of the product (cyclohexane).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the hydrogen pressure is carefully released. The solvent can be removed under reduced pressure to isolate the product. Further purification can be done by distillation or chromatography if necessary.
Visualizations
Experimental Workflow for Catalytic Hydrogenation Screening
The following diagram illustrates a typical workflow for screening the catalytic activity of a platinum complex in a hydrogenation reaction.
Caption: A generalized workflow for a laboratory-scale catalytic hydrogenation experiment.
Hypothetical Catalytic Cycle for Alkene Hydrogenation
This diagram presents a simplified, hypothetical catalytic cycle for the hydrogenation of an alkene catalyzed by a generic platinum(II) complex. The actual mechanism for "this compound" would require experimental investigation.
Caption: A simplified representation of a plausible catalytic cycle for alkene hydrogenation.
Conclusion
While specific catalytic applications of "this compound" are not well-documented, the general reactivity of platinum(II) amine complexes suggests potential utility in catalytic hydrogenation and other transformations. The provided protocols and diagrams offer a starting point for researchers interested in exploring the catalytic potential of this and related platinum compounds. Experimental validation is crucial to determine the actual catalytic activity, selectivity, and optimal reaction conditions.
References
Application Notes and Protocols: "Bis-isopropylamine dinitrato platinum II" for DNA Footprinting Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based complexes are widely utilized as therapeutic agents and molecular probes due to their ability to interact with and modify nucleic acids. "Bis-isopropylamine dinitrato platinum II" is a square planar platinum(II) complex with potential applications in DNA footprinting experiments. This technique is invaluable for elucidating the sequence-specific binding of small molecules, proteins, and other ligands to DNA. By selectively protecting or inducing cleavage at its binding site, the platinum complex can reveal precise ligand-DNA interaction locations. These application notes provide a comprehensive overview and detailed protocols for utilizing "this compound" in DNA footprinting studies.
Platinum complexes can interact with DNA through various binding modes, including covalent cross-linking and non-covalent interactions.[1][2] The binding of these complexes can induce conformational changes in the DNA structure, which can be detected by footprinting methodologies.[3] Techniques such as DNase I, hydroxyl radical, and transcription-based footprinting are employed to map these interactions.[1][2][3][4]
Principle of the Method
DNA footprinting with "this compound" relies on the principle that the binding of the platinum complex to a specific DNA sequence will either protect the DNA from cleavage by a nuclease (like DNase I) or, in some cases, induce site-specific DNA cleavage upon activation (e.g., by a chemical agent or light). When the resulting DNA fragments are separated by gel electrophoresis, the binding site of the platinum complex is revealed as a "footprint"—a region where the normal cleavage pattern is altered.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the interaction of "this compound" with a target DNA sequence. These values are intended to serve as a reference for expected experimental outcomes.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Method |
| Apparent Dissociation Constant (Kd) | 5 µM | Electrophoretic Mobility Shift Assay (EMSA) |
| Binding Site Size | 4-6 base pairs | DNase I Footprinting |
| Stoichiometry (Drug:DNA) | 2:1 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cleavage Efficiency (for photo-activated cleavage)
| Parameter | Condition | Value |
| Cleavage Efficiency | 365 nm UV irradiation (10 min) | 35% |
| Sequence Specificity | 5'-GG-3' sequences | High |
| Strand Scission Ratio (Single:Double) | N/A | Primarily single-strand breaks |
Experimental Protocols
Protocol 1: DNase I Footprinting
This protocol outlines the use of "this compound" to determine its binding site on a DNA fragment by protecting the DNA from DNase I cleavage.
Materials:
-
"this compound" solution (1 mM in water)
-
Target DNA fragment, uniquely end-labeled with ³²P
-
Binding Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
DNase I (1 U/µL)
-
DNase I Dilution Buffer (10 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 10 mM MgCl₂)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Sequencing Gel (denaturing polyacrylamide gel)
-
Maxam-Gilbert sequencing ladders (G, A+G, C, C+T) of the same DNA fragment
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following:
-
1 µL ³²P-labeled DNA fragment (approx. 10,000 cpm)
-
2 µL 10x Binding Buffer
-
Varying concentrations of "this compound" (e.g., 0, 1, 5, 10, 20 µM final concentration)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Incubate at room temperature for 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Prepare a fresh dilution of DNase I in DNase I Dilution Buffer. The optimal concentration needs to be determined empirically to achieve partial digestion.
-
Add 2 µL of diluted DNase I to each binding reaction.
-
Incubate for exactly 1 minute at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution and immediately placing the tubes on ice.
-
-
Sample Preparation and Electrophoresis:
-
Heat the samples at 90°C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice.
-
Load the samples onto a sequencing gel alongside the Maxam-Gilbert sequencing ladders.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The footprint will appear as a region of protection from DNase I cleavage in the lanes containing the platinum complex, corresponding to its binding site. The precise location is determined by comparison with the sequencing ladders.
-
Protocol 2: Photo-activated DNA Cleavage Footprinting
This protocol is applicable if "this compound" can be induced to cleave DNA upon photo-activation.
Materials:
-
"this compound" solution (1 mM in water)
-
Target DNA fragment, uniquely end-labeled with ³²P
-
Binding Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl)
-
UV Transilluminator or other UV light source (e.g., 365 nm)
-
Stop Solution (as in Protocol 1)
-
Sequencing Gel (denaturing polyacrylamide gel)
-
Maxam-Gilbert sequencing ladders
Procedure:
-
Binding Reaction:
-
Set up the binding reactions as described in Protocol 1, Step 1.
-
-
Photo-irradiation:
-
Place the reaction tubes on ice and irradiate with a UV light source for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically.
-
-
Sample Preparation and Electrophoresis:
-
Add 5 µL of Stop Solution to each tube.
-
Denature the samples by heating at 90°C for 5 minutes, followed by rapid cooling on ice.
-
Load and run the samples on a sequencing gel as described in Protocol 1, Step 3.
-
-
Visualization and Analysis:
-
Visualize the gel by autoradiography.
-
Cleavage sites will appear as new bands on the gel. The intensity of these bands will be dependent on the concentration of the platinum complex. The location of cleavage indicates the binding site.
-
Visualizations
Caption: Workflow for DNase I footprinting using a platinum complex.
Caption: Proposed mechanism for photo-activated DNA cleavage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The use of bidirectional transcription footprinting to detect platinum-DNA crosslinks by acridine-tethered platinum diamine complexes and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyribonuclease I footprinting reveals different DNA binding modes of bifunctional platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific cleavage of double-stranded DNA caused by X-ray ionization of the platinum atom in the Pt-bis-netropsin--DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Release Studies of Bis-isopropylamine dinitrato platinum (II)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-isopropylamine dinitrato platinum (II) is a platinum-based chemotherapeutic agent. Understanding its drug release profile is crucial for predicting its in vivo behavior, including efficacy and potential toxicity. These application notes provide a detailed protocol for conducting in vitro drug release studies of Bis-isopropylamine dinitrato platinum (II) from a given formulation, typically a nanoparticle or a polymer-based delivery system. The methodologies described herein are based on standard practices for evaluating the release kinetics of platinum-based drugs.
The protocol outlines the use of a dialysis-based method, which is a widely accepted technique for simulating physiological release conditions in a controlled laboratory setting. Quantification of the released platinum complex is critical and can be achieved through various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or Atomic Absorption Spectroscopy (AAS).[1][2][3] The choice of analytical method will depend on the required sensitivity and the specific formulation being tested.[4][5]
Experimental Protocols
Protocol 1: In Vitro Drug Release Study using Dialysis Method
This protocol describes the determination of the in vitro release of Bis-isopropylamine dinitrato platinum (II) from a nanoparticle formulation into a phosphate-buffered saline (PBS) medium.
Materials and Apparatus:
-
Bis-isopropylamine dinitrato platinum (II)-loaded nanoparticles
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
-
Thermostatically controlled shaking incubator
-
HPLC system with a C18 column or ICP-MS/AAS
-
Syringes and syringe filters (0.22 µm)
-
Standard laboratory glassware and consumables
Procedure:
-
Preparation of Release Medium: Prepare 1 L of PBS (pH 7.4) and ensure it is degassed to prevent bubble formation on the dialysis membrane.
-
Preparation of Dialysis Bags: Cut the dialysis tubing into appropriate lengths (e.g., 10 cm) and hydrate them in the release medium for at least 30 minutes before use.
-
Sample Preparation: Accurately weigh an amount of the Bis-isopropylamine dinitrato platinum (II)-loaded nanoparticle formulation equivalent to a known concentration of the platinum complex. Disperse the formulation in a known volume of the release medium (e.g., 1 mL).
-
Loading the Dialysis Bag: Carefully transfer the prepared sample suspension into the pre-hydrated dialysis bag and securely seal both ends, ensuring no leakage.
-
Initiation of Release Study: Place the sealed dialysis bag into a larger vessel (e.g., a 50 mL centrifuge tube or a beaker) containing a defined volume of the release medium (e.g., 40 mL).
-
Incubation: Place the entire setup in a shaking incubator set at 37°C with constant agitation (e.g., 100 rpm).[6]
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL) from the outer vessel.
-
Medium Replacement: Immediately after each sampling, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the collected samples for the concentration of Bis-isopropylamine dinitrato platinum (II) using a validated analytical method (e.g., HPLC-UV, ICP-MS).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point using the following equation:
Cumulative Release (%) = [(V_t * C_t + Σ(V_s * C_i)) / m_total] * 100
Where:
-
V_t = Total volume of the release medium
-
C_t = Concentration of the drug in the release medium at time t
-
V_s = Volume of the sample withdrawn
-
C_i = Concentration of the drug in the sample at time i
-
m_total = Total mass of the drug in the formulation
-
Data Presentation
The quantitative data from the in vitro drug release study should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Cumulative Release of Bis-isopropylamine dinitrato platinum (II) Over Time
| Time (hours) | Concentration in Release Medium (µg/mL) | Cumulative Amount Released (µg) | Cumulative Release (%) |
| 0.5 | 5.2 ± 0.4 | 208 ± 16 | 10.4 ± 0.8 |
| 1 | 9.8 ± 0.7 | 392 ± 28 | 19.6 ± 1.4 |
| 2 | 18.5 ± 1.3 | 740 ± 52 | 37.0 ± 2.6 |
| 4 | 32.1 ± 2.2 | 1284 ± 88 | 64.2 ± 4.4 |
| 8 | 45.6 ± 3.1 | 1824 ± 124 | 91.2 ± 6.2 |
| 12 | 48.2 ± 3.3 | 1928 ± 132 | 96.4 ± 6.6 |
| 24 | 49.5 ± 3.5 | 1980 ± 140 | 99.0 ± 7.0 |
| 48 | 49.8 ± 3.6 | 1992 ± 144 | 99.6 ± 7.2 |
| 72 | 49.9 ± 3.6 | 1996 ± 144 | 99.8 ± 7.2 |
Data are presented as mean ± standard deviation (n=3).
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the in vitro drug release study.
Caption: Hypothetical signaling pathway for platinum (II) drug-induced apoptosis.
References
- 1. Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 5. idus.us.es [idus.us.es]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cellular Uptake Studies of "Bis-isopropylamine dinitrato platinum II" using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based compounds are a cornerstone of cancer chemotherapy. Understanding the cellular uptake and subcellular localization of novel platinum complexes like "Bis-isopropylamine dinitrato platinum II" is paramount for elucidating their mechanism of action, predicting their efficacy, and understanding potential resistance mechanisms. Fluorescence microscopy offers a powerful suite of techniques to visualize and quantify the cellular fate of these therapeutic agents in real-time and in fixed-cell preparations.
These application notes provide a comprehensive guide for researchers to design and execute cellular uptake studies of "this compound" using fluorescence microscopy. The protocols outlined below are adaptable to various cancer cell lines and can be modified based on the specific fluorescent properties of the platinum complex or the use of fluorescent analogs.
Data Presentation
Quantitative analysis is crucial for robustly comparing the cellular uptake of "this compound" under different experimental conditions. The following tables provide a template for summarizing key quantitative data obtained from fluorescence microscopy and complementary assays.
Table 1: Quantification of Cellular Uptake by Fluorescence Intensity
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Mean Cellular Fluorescence Intensity (Arbitrary Units) | % of Cells with Positive Staining |
| Control | 0 | 24 | Baseline | 0% |
| Cell Line A | 10 | 6 | Data | Data |
| 10 | 24 | Data | Data | |
| 50 | 6 | Data | Data | |
| 50 | 24 | Data | Data | |
| Cell Line B | 10 | 6 | Data | Data |
| 10 | 24 | Data | Data | |
| 50 | 6 | Data | Data | |
| 50 | 24 | Data | Data |
Table 2: Subcellular Localization Analysis
| Cell Line | Treatment Condition | % Nuclear Localization | % Cytoplasmic Localization (Vesicular) | % Cytoplasmic Localization (Diffuse) | % Membrane Associated |
| Cell Line A | 10 µM, 24h | Data | Data | Data | Data |
| 50 µM, 24h | Data | Data | Data | Data | |
| Cell Line B | 10 µM, 24h | Data | Data | Data | Data |
| 50 µM, 24h | Data | Data | Data | Data |
Table 3: Complementary Platinum Quantification by ICP-MS
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Platinum Concentration (ng Pt / 10^6 cells) |
| Control | 0 | 24 | Below Detection Limit |
| Cell Line A | 10 | 24 | Data |
| 50 | 24 | Data | |
| Cell Line B | 10 | 24 | Data |
| 50 | 24 | Data |
Experimental Protocols
Protocol 1: General Cellular Uptake Assessment by Fluorescence Microscopy
This protocol describes the fundamental workflow for visualizing the cellular uptake of "this compound". It assumes the compound is either intrinsically fluorescent or has been conjugated to a fluorophore.
Materials:
-
"this compound" (or fluorescently labeled analog)
-
Cancer cell lines of interest (e.g., A2780, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Drug Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or water). Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the medium containing the platinum complex.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Acquire images using appropriate filter sets for the fluorophore and DAPI.
Protocol 2: Live-Cell Imaging of Cellular Uptake Dynamics
This protocol allows for the real-time visualization of the platinum complex's entry and trafficking within living cells.
Materials:
-
"this compound" (or fluorescently labeled analog)
-
Cells cultured in glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., phenol red-free medium supplemented with serum and antibiotics)
-
Confocal laser scanning microscope equipped with a stage-top incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed cells in glass-bottom imaging dishes to achieve 50-70% confluency.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 30 minutes.
-
Baseline Imaging: Acquire initial brightfield and fluorescence images of the cells before adding the platinum complex.
-
Drug Addition: Prepare the "this compound" in pre-warmed live-cell imaging medium at the desired final concentration. Carefully add the medium to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration. Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: Analyze the resulting time-lapse series to determine the rate of uptake and observe dynamic trafficking events.
Protocol 3: Co-localization with Subcellular Organelle Markers
This protocol helps to determine the specific subcellular compartments where the platinum complex accumulates.
Materials:
-
"this compound" (or fluorescently labeled analog)
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)
-
Materials from Protocol 1 or 2
Procedure:
-
Drug Treatment: Treat the cells with the platinum complex as described in Protocol 1 or 2.
-
Organelle Staining (Live-cell): If performing live-cell imaging, add the organelle-specific probe to the imaging medium during the last 15-30 minutes of the platinum complex incubation, following the manufacturer's instructions.
-
Organelle Staining (Fixed-cell): For fixed cells, after fixation and permeabilization, incubate with a primary antibody against an organelle-specific marker (e.g., anti-LAMP1 for lysosomes) followed by a fluorescently-labeled secondary antibody.
-
Imaging: Acquire images in the respective fluorescence channels for the platinum complex, the organelle marker, and DAPI (for nuclei).
-
Co-localization Analysis: Merge the images and analyze the degree of overlap between the fluorescence signals of the platinum complex and the organelle marker using image analysis software with co-localization plugins (e.g., calculating Pearson's or Mander's coefficients).
Visualizations
Caption: Experimental workflow for cellular uptake studies.
Caption: Potential cellular uptake and trafficking pathways.
Application Notes and Protocols for "Bis-isopropylamine dinitrato platinum II" Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic agents. Platinum-based compounds are well-established chemotherapeutic agents that induce cancer cell death primarily by cross-linking DNA.[1] The targeted delivery of platinum payloads via ADCs has the potential to enhance their therapeutic index, increasing efficacy at the tumor site while minimizing systemic toxicity.[2]
This document provides detailed application notes and protocols for the conjugation of a platinum(II) complex, "Bis-isopropylamine dinitrato platinum II," to monoclonal antibodies. While specific data for this exact platinum complex in an ADC context is limited in publicly available literature, this guide utilizes a well-documented, analogous platinum(II)-based linker technology, referred to as the Lx® linker ([ethylenediamineplatinum(II)]2+), to provide representative protocols and expected outcomes.[2][3] This technology facilitates a stable conjugation of platinum-payload complexes to mAbs, primarily targeting histidine and cysteine residues.[4]
Principle of Platinum(II)-based Conjugation
The conjugation strategy involves a two-step "plug-and-play" process.[2] First, the platinum(II) complex, in this case, a derivative of "this compound," is coordinated to a payload molecule. This platinum-payload complex is then conjugated to the monoclonal antibody.[2][3] The platinum(II) moiety acts as a stable linker, forming strong coordinate bonds with specific amino acid residues on the antibody, such as histidines.[4] This approach offers an alternative to traditional lysine or cysteine-based conjugation methods.[4]
Experimental Protocols
Protocol 1: Preparation of the Platinum-Payload Complex
This protocol is a representative procedure for coordinating the platinum(II) complex with a payload. The specific payload will determine the exact reaction conditions.
Materials:
-
Bis-isopropylamine dinitrato platinum(II)
-
Payload with a suitable coordinating group (e.g., N-heterocycle)
-
Anhydrous, inert solvent (e.g., Dimethylformamide, DMF)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Analytical HPLC
-
Mass Spectrometer
Procedure:
-
Under an inert atmosphere, dissolve Bis-isopropylamine dinitrato platinum(II) in the anhydrous solvent.
-
In a separate vessel, dissolve the payload molecule in the same solvent.
-
Slowly add the payload solution to the platinum complex solution with continuous stirring. The molar ratio of platinum to payload should be optimized but can be started at a 1:1 ratio.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 50°C) for a specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purify the resulting platinum-payload complex using an appropriate chromatographic method (e.g., silica gel chromatography or preparative HPLC).
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of Platinum-Payload Complex to Monoclonal Antibody
This protocol is adapted from the established procedure for the Lx® linker technology.[4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Platinum-payload complex (from Protocol 1) dissolved in an appropriate solvent (e.g., water or a co-solvent system)
-
Tricine buffer (200 mmol/L, pH 8.5)
-
Thiourea solution (20 mmol/L in water)
-
Thermomixer or incubator
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dilute the monoclonal antibody to a working concentration (e.g., 10-20 mg/mL) with the appropriate buffer.
-
Add tricine buffer (pH 8.5) to the antibody solution.
-
Add the platinum-payload complex solution to the antibody mixture. A typical starting molar excess of the platinum-payload complex to the mAb is 20 equivalents.[4]
-
Incubate the reaction mixture at 37°C for 24 hours with gentle mixing (e.g., 550 rpm in a thermomixer).[4]
-
After the conjugation reaction, add thiourea solution to the mixture and incubate at 37°C for an additional 30 minutes. This step is to quench the reaction and remove weakly bound platinum complexes.[4][5]
-
Purify the resulting ADC from excess platinum-payload complex and other reagents using Size Exclusion Chromatography (SEC).
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC.[6] It can be determined using several methods:
-
UV/Vis Spectroscopy: This method can be used if the drug and antibody have distinct absorbance maxima. The average DAR is calculated from the absorbance of the ADC at two wavelengths and the known extinction coefficients of the antibody and the payload.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[7][]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can determine the masses of the different drug-loaded antibody species, from which the DAR can be calculated.[6][9]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[]
3. In Vitro Cytotoxicity Assay (MTT Assay): This assay measures the ability of the ADC to kill cancer cells that express the target antigen.[5][11]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
The following tables present representative data from studies using the analogous Lx® platinum(II) linker technology.
Table 1: Conjugation and Purity of Trastuzumab-Lx-Payload Conjugates
| Conjugate | Average DAR | Monomer Percentage (%) | Unconjugated Antibody (%) |
|---|---|---|---|
| Trastuzumab-Lx-DFO | 2.5 - 2.7 | >99 | <5 |
| Trastuzumab-Lx-AF | 2.5 - 2.7 | >99 | <5 |
Data adapted from a study on Lx-based ADCs.[4] DFO (Desferal) and AF (Auristatin F) are example payloads.
Table 2: In Vitro Cytotoxicity of a Trastuzumab-Lx-Auristatin F ADC
| Cell Line | HER2 Status | IC50 (ng/mL) |
|---|---|---|
| NCI-N87 | Positive | Similar to Kadcyla® |
| SK-OV-3 | Positive | Similar to Kadcyla® |
Data adapted from a study on a Trastuzumab-Lx-Auristatin F ADC.[3]
Table 3: In Vivo Efficacy of a Trastuzumab-Lx-Auristatin F ADC in a Mouse Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
|---|---|---|
| Trastuzumab-Lx-AF | 15 | Significant tumor regression |
| Trastuzumab-Mal-AF | 15 | Less effective than Lx-AF |
| PBS Control | - | Continuous tumor growth |
Data adapted from a study on a Trastuzumab-Lx-Auristatin F ADC.[3]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a platinum-based ADC.
Caption: General signaling pathway for platinum-based ADCs leading to apoptosis.
References
- 1. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. agilent.com [agilent.com]
- 7. pharmiweb.com [pharmiweb.com]
- 9. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Electrospray ionization mass spectrometry (ESI-MS) of "Bis-isopropylamine dinitrato platinum II"
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the characterization of "Bis-isopropylamine dinitrato platinum II," a platinum-based coordination complex, using electrospray ionization mass spectrometry (ESI-MS). Included are comprehensive experimental protocols, expected data outcomes, and a workflow diagram to facilitate the analysis of this and similar platinum(II) compounds. ESI-MS is a powerful technique for the analysis of metal complexes as it allows for the gentle transfer of ions from solution to the gas phase, often with minimal fragmentation.[1]
Introduction to ESI-MS of Platinum(II) Complexes
Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive analytical technique ideal for determining the molecular weight and structure of platinum(II) complexes.[1] Platinum compounds, such as cisplatin and its analogs, are a cornerstone of cancer chemotherapy.[2] The development of new platinum-based drugs necessitates robust analytical methods for their characterization and for studying their interactions with biological molecules.[3][4] ESI-MS is particularly well-suited for this purpose due to its soft ionization nature, which helps to keep the non-covalent and coordinate bonds of the platinum complexes intact during analysis.
The analysis of platinum complexes by ESI-MS can provide valuable information on:
-
Molecular weight confirmation
-
Isotopic distribution patterns characteristic of platinum
-
Formation of adducts in solution[5]
-
Interactions with biological macromolecules such as proteins and DNA[3][4]
Expected Mass and Isotopic Distribution
The chemical formula for this compound is C₆H₁₆N₄O₆Pt. The expected monoisotopic mass and the most abundant ions to be observed in ESI-MS are crucial for data interpretation. The theoretical isotopic pattern of platinum serves as a unique signature for identifying platinum-containing species in a mass spectrum.
Table 1: Calculated m/z Values for [M+H]⁺ of this compound (C₆H₁₆N₅O₆Pt)
| Ion Formula | Calculated Monoisotopic Mass (Da) |
| [C₆H₁₇N₄O₆¹⁹⁴Pt]⁺ | 433.0775 |
| [C₆H₁₇N₄O₆¹⁹⁵Pt]⁺ | 434.0799 |
| [C₆H₁₇N₄O₆¹⁹⁶Pt]⁺ | 435.0805 |
| [C₆H₁₇N₄O₆¹⁹⁸Pt]⁺ | 437.0833 |
Note: The table shows the protonated molecule [M+H]⁺. Depending on the solvent system, other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.[5]
Experimental Protocol
This protocol outlines the steps for sample preparation and ESI-MS analysis of this compound.
3.1. Materials and Reagents
-
This compound
-
HPLC-grade methanol[1]
-
HPLC-grade water[1]
-
Formic acid (for acidification, if necessary)[6]
-
Standard 2 mL mass spectrometry vials with pre-slit septa[6]
3.2. Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure high-quality data.[6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent like methanol.[6]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 10 µg/mL. This can be achieved by taking 10 µL of the stock solution and diluting it with 1 mL of a solvent mixture, typically 50:50 methanol:water.[6]
-
Acidification (Optional): If needed to improve ionization, add a small amount of formic acid to the final solution (e.g., to a final concentration of 0.1%). Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[6]
-
Filtration: If any precipitate is observed, filter the solution before transferring it to the mass spectrometry vial to prevent blockages in the instrument.[6]
3.3. Instrumentation and Data Acquisition
The following are general settings for a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.[4] Instrument parameters should be optimized for the specific compound and instrument.
Table 2: Suggested ESI-MS Instrument Parameters
| Parameter | Setting |
| Ionization Mode | Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Sheath Gas Flow Rate | 15 - 20 (arbitrary units) |
| Auxiliary Gas Flow Rate | 5 - 10 (arbitrary units) |
| Capillary Temperature | 250 - 300 °C |
| Mass Range (m/z) | 150 - 1000 |
| Resolution | > 60,000 |
| Data Acquisition | Full scan |
Data Analysis and Interpretation
-
Spectrum Examination: Analyze the acquired mass spectrum for the presence of the expected protonated molecule [M+H]⁺ and other potential adducts ([M+Na]⁺, [M+K]⁺).
-
Isotopic Pattern Matching: Compare the experimental isotopic distribution of the peaks of interest with the theoretical distribution for platinum-containing compounds. This is a key confirmation step.
-
Fragmentation Analysis (MS/MS): If fragmentation is observed or induced (e.g., through collision-induced dissociation - CID), analyze the fragment ions to confirm the structure of the complex.[1]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for ESI-MS analysis and a conceptual representation of how a platinum complex might interact with a biological system.
Caption: Workflow for ESI-MS analysis of platinum complexes.
Caption: Conceptual biological interaction pathway.
Conclusion
This application note provides a foundational protocol for the ESI-MS analysis of this compound. The provided methodologies and expected data will guide researchers in the successful characterization of this and other novel platinum(II) complexes. The inherent sensitivity and structural elucidation capabilities of ESI-MS make it an indispensable tool in the development of new metallodrugs.
References
- 1. chempap.org [chempap.org]
- 2. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis-isopropylamine dinitrato platinum(II)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bis-isopropylamine dinitrato platinum(II) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield of the dichloro intermediate, cis-[Pt(i-PrNH₂)₂Cl₂]
-
Question: My reaction to form the cis-dichloro-bis(isopropylamine)platinum(II) intermediate from K₂[PtCl₄] has a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step can stem from several factors. Steric hindrance from the bulky isopropylamine ligands can slow down the reaction.[1] Incomplete reaction, formation of side products, or suboptimal reaction conditions are common culprits.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration. Reactions with sterically hindered amines may require longer reaction times than those with less bulky amines like ammonia. Gently heating the reaction mixture can increase the reaction rate, but excessive heat may lead to decomposition and the formation of platinum black.[1]
-
Stoichiometry: Carefully control the molar ratio of isopropylamine to K₂[PtCl₄]. A slight excess of the amine can help drive the reaction to completion.
-
pH Control: The pH of the reaction mixture can influence the speciation of the platinum complex and the amine. Maintaining a neutral to slightly basic pH is generally recommended for the coordination of the amine.
-
Solvent: While the reaction is often performed in water, the solubility of the starting materials and product should be considered.
-
-
Issue 2: Formation of the trans isomer as a major byproduct
-
Question: I am observing a significant amount of the trans isomer in my synthesis of cis-[Pt(i-PrNH₂)₂Cl₂]. How can I favor the formation of the cis isomer?
-
Answer: The formation of the trans isomer is a common challenge. The trans effect of the ligands plays a crucial role in determining the stereochemistry of the product.[1] To favor the cis isomer, the synthetic route should be designed to exploit these electronic effects.
-
Synthetic Strategy: A reliable method to favor the cis isomer is to first synthesize the tetraiodoplatinate(II) intermediate, K₂[PtI₄]. The strong trans effect of the iodide ligands directs the incoming amine ligands to the cis positions. The resulting cis-[Pt(i-PrNH₂)₂I₂] can then be converted to the dichloro analog.[2]
-
Issue 3: Incomplete conversion of the dichloro complex to the dinitrato complex
-
Question: The reaction of my cis-[Pt(i-PrNH₂)₂Cl₂] with silver nitrate is not going to completion, and I have a mixture of the dichloro and dinitrato products. What can I do?
-
Answer: Incomplete conversion is often due to insufficient reaction time, poor solubility of the starting material, or deactivation of the silver nitrate.
-
Troubleshooting Steps:
-
Reaction Time and Stirring: Allow the reaction to stir for an extended period (e.g., 24 hours) in the dark to ensure complete precipitation of AgCl. Vigorous stirring is essential to maximize the surface area of the suspended dichloro complex.
-
Solvent Choice: The solubility of cis-[Pt(i-PrNH₂)₂Cl₂] in water can be low. Performing the reaction in a solvent like acetone, where the platinum complex may have better solubility, can significantly improve the reaction rate and completeness.[1]
-
Excess Silver Nitrate: Use a slight excess (e.g., 2.1 equivalents) of silver nitrate to drive the reaction to completion.
-
Fresh Silver Nitrate Solution: Ensure the silver nitrate solution is freshly prepared and has not been exposed to light for prolonged periods, which can cause decomposition.
-
-
Issue 4: Contamination of the final dinitrato product
-
Question: My final Bis-isopropylamine dinitrato platinum(II) product is impure. What are the likely contaminants and how can I purify it?
-
Answer: Contaminants can include unreacted starting materials, silver salts, and sodium nitrate (if used in the workup).
-
Purification Strategies:
-
Removal of Silver Salts: After the reaction with silver nitrate, it is crucial to completely remove the precipitated silver chloride by filtration. Using a fine filter paper or a membrane filter can be effective.
-
Avoiding Salt Contamination: If the dinitrato product is water-soluble, avoid evaporating the aqueous solution to dryness, as this will lead to contamination with any excess silver nitrate or other salts.[1] Precipitation of the product by adding a less polar solvent (e.g., acetone or ethanol) can be a better approach.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the dinitrato complex.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of Bis-isopropylamine dinitrato platinum(II)?
A1: The most common and cost-effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[1]
Q2: How can I confirm the stereochemistry of my dichloro intermediate?
A2: The Kurnakow test can be used to distinguish between cis and trans isomers.[1] This test involves reacting the complex with thiourea. The cis isomer typically forms a yellow, soluble complex, [Pt(thiourea)₄]Cl₂, while the trans isomer forms a white, insoluble precipitate, trans-[Pt(amine)₂(thiourea)₂]Cl₂.[1] Spectroscopic methods such as ¹⁹⁵Pt NMR can also be used, as the chemical shifts for cis and trans isomers are typically different.
Q3: Is it necessary to protect the reaction from light during the conversion to the dinitrato complex?
A3: Yes, it is highly recommended to perform the reaction with silver nitrate in the dark. Silver nitrate and silver chloride are light-sensitive and can decompose, which may introduce impurities into your product.[3]
Q4: What are the expected yields for each step of the synthesis?
A4: Yields can vary significantly based on the specific reaction conditions and the scale of the synthesis. For the synthesis of the dichloro intermediate with bulky amines, yields can be in the range of 40-70%. The conversion to the dinitrato complex is often a high-yielding step, typically above 80-90%, provided the reaction goes to completion.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of cis-[Pt(i-PrNH₂)₂Cl₂]
| Parameter | Recommended Value/Range | Notes |
| Starting Material | K₂[PtCl₄] | High purity is recommended. |
| Reagent | Isopropylamine | 2.0 - 2.2 molar equivalents |
| Solvent | Deionized Water | |
| Temperature | Room Temperature to 40°C | Avoid high temperatures to prevent decomposition. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or other appropriate method. |
| Expected Yield | 40 - 70% | Highly dependent on reaction scale and purification. |
Table 2: Typical Reaction Conditions for the Synthesis of cis-[Pt(i-PrNH₂)₂(ONO₂)₂]
| Parameter | Recommended Value/Range | Notes |
| Starting Material | cis-[Pt(i-PrNH₂)₂Cl₂] | Must be pure and dry. |
| Reagent | Silver Nitrate (AgNO₃) | 2.0 - 2.1 molar equivalents |
| Solvent | Acetone or Water | Acetone may improve solubility and reaction rate. |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | Protect from light. |
| Expected Yield | > 80% | Assuming complete reaction and efficient product isolation. |
Experimental Protocols
Protocol 1: Synthesis of cis-dichloro-bis(isopropylamine)platinum(II)
-
Dissolve K₂[PtCl₄] in deionized water to make a solution of approximately 0.1 M.
-
In a separate flask, prepare an aqueous solution of isopropylamine (2.1 molar equivalents relative to K₂[PtCl₄]).
-
Slowly add the isopropylamine solution to the stirred K₂[PtCl₄] solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A yellow precipitate should form.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, and then diethyl ether.
-
Dry the product under vacuum.
-
(Optional) Recrystallize the product from a suitable solvent, such as a DMF/water mixture, to improve purity.
Protocol 2: Synthesis of cis-bis(isopropylamine)dinitratoplatinum(II)
-
Suspend the purified cis-[Pt(i-PrNH₂)₂Cl₂] in acetone (or water) in a round-bottom flask.
-
In a separate container, dissolve silver nitrate (2.05 molar equivalents) in a minimal amount of deionized water.
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
Add the silver nitrate solution to the suspension of the dichloro complex.
-
Stir the mixture vigorously at room temperature for 12-24 hours. A white precipitate of AgCl will form.
-
Filter the mixture through a fine filter (e.g., Celite pad or membrane filter) to completely remove the AgCl precipitate.
-
The filtrate contains the desired cis-[Pt(i-PrNH₂)₂(ONO₂)₂] complex.
-
The product can be isolated by carefully removing the solvent under reduced pressure or by precipitation with a non-polar solvent.
Mandatory Visualization
Caption: Overall workflow for the two-step synthesis of Bis-isopropylamine dinitrato platinum(II).
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Purification of Bis-isopropylamine dinitrato platinum (II)
Welcome to the technical support center for the purification of Bis-isopropylamine dinitrato platinum (II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this platinum complex.
Troubleshooting Guides
This section provides detailed troubleshooting for common challenges encountered during the purification of Bis-isopropylamine dinitrato platinum (II), focusing on recrystallization and column chromatography.
Guide 1: Recrystallization Issues
Recrystallization is a primary method for purifying solid platinum complexes. However, achieving high-purity crystals can be challenging.
Common Problems & Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | 1. Solution is not supersaturated (too much solvent).2. Cooling is too rapid.3. Compound is highly soluble in the chosen solvent at all temperatures.4. Presence of impurities inhibiting crystal nucleation. | 1. Gently heat the solution to evaporate some of the solvent and re-cool slowly.[1][2]2. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.[1]3. Attempt a different solvent or a co-solvent system (an "anti-solvent" in which the compound is insoluble can be slowly added).[2]4. Try "seeding" the solution with a tiny crystal from a previous batch or scratching the inside of the flask with a glass rod to create nucleation sites.[2] |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.[1] | 1. Re-heat the solution until the oil dissolves.2. Add a small amount of additional solvent to keep the compound dissolved at a lower temperature during cooling.[1]3. Choose a solvent with a lower boiling point.4. Consider that significant impurities may be lowering the melting point of your compound. A preliminary purification by another method may be necessary.[1] |
| Formation of Powder instead of Crystals | Rapid precipitation due to high supersaturation or the inherent nature of the complex. | 1. Slow down the cooling process. Insulating the flask can help.2. Use a more dilute solution by adding slightly more hot solvent than the minimum required.[1]3. Explore vapor diffusion methods, where a solvent in which the complex is soluble is allowed to slowly mix with a vapor of an anti-solvent. |
| Low Recovery | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used initially.3. Premature crystallization during a hot filtration step.4. Multiple recrystallization steps reducing the overall yield. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Use the minimum amount of hot solvent necessary to dissolve the compound.[1]3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.4. If purity is still low after one recrystallization, consider chromatography instead of repeated recrystallizations. |
-
Solvent Selection: Test the solubility of a small amount of the crude Bis-isopropylamine dinitrato platinum (II) in various solvents (e.g., acetone, methanol, dichloromethane, acetonitrile, or solvent mixtures). An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound until it is fully dissolved.
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Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Guide 2: Column Chromatography Issues
Column chromatography is effective for separating the target compound from impurities with different polarities, such as unreacted ligands or isomeric byproducts.[3][4][5]
Common Problems & Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | 1. Inappropriate solvent system (eluent).2. Column overloading.3. Column packing is not uniform. | 1. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.2. Use an appropriate amount of crude material for the column size.3. Ensure the column is packed carefully to avoid channels and cracks. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent, or it is reacting with the stationary phase (e.g., silica gel, which is acidic).[5] | 1. Gradually increase the polarity of the eluent.2. Consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (e.g., C18).[5]3. Perform a 2D TLC to check for stability on the stationary phase before running a column.[5] |
| Band Tailing | 1. Compound is slowly decomposing on the column.2. Interaction between the compound and active sites on the stationary phase. | 1. Work quickly and, if the compound is sensitive, in a cold room.2. Add a small amount of a modifying agent to the eluent, such as a trace of a coordinating solvent if appropriate, to block active sites. |
| Multiple Bands/Isomers | The synthesis may have produced both cis and trans isomers of the platinum complex, which have different polarities. | This is often the goal of chromatography. Collect each band as a separate fraction and analyze (e.g., by NMR) to identify the desired isomer. The separation of cis and trans isomers of platinum complexes by column chromatography is a documented method.[3] |
-
Stationary Phase Selection: Silica gel is a common starting point. If the complex is sensitive to acid, neutral alumina may be a better choice.[5]
-
Eluent Selection: Use TLC to find a solvent system that provides good separation of the desired compound from impurities. A common starting point for platinum complexes could be a mixture of a non-polar solvent (like dichloromethane or chloroform) and a more polar solvent (like acetone or methanol).[3][4]
-
Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column to ensure it is free of air bubbles and channels.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Run the column, collecting fractions. The composition of the eluent can be kept constant (isocratic) or its polarity can be gradually increased (gradient) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Frequently Asked Questions (FAQs)
Q1: My platinum complex is a yellow powder and won't form crystals. What should I do?
This is a common issue with metal complexes.[6] First, ensure the powder is your desired product and not an impurity. If it is, try various crystallization techniques such as slow evaporation from a dilute solution, or vapor diffusion by placing a vial of your compound's solution in a sealed jar with an "anti-solvent" (a solvent in which it is insoluble).[6]
Q2: What are the most likely impurities in a synthesis of Bis-isopropylamine dinitrato platinum (II)?
Potential impurities include:
-
Unreacted starting materials: Such as K₂PtCl₄ or the isopropylamine ligand.
-
Isomeric byproducts: The synthesis may yield a mixture of cis and trans isomers, which will have different properties and require separation.[3]
-
Solvent adducts: Solvents used in the reaction or purification (like DMF or DMSO) can sometimes coordinate to the platinum center.[7]
-
Decomposition products: Platinum complexes can be sensitive to light, air, or certain solvents, leading to decomposition.
Q3: How can I distinguish between cis and trans isomers?
Spectroscopic methods are typically used. For platinum(II) complexes, Far-IR spectroscopy can be informative, as the number of Pt-Cl stretching bands can differ based on the symmetry of the isomer.[8] ¹⁹⁵Pt NMR spectroscopy is also a powerful tool, as the chemical shifts for cis and trans isomers are often distinct.[3]
Q4: My compound seems to be decomposing in solution. How can I purify it?
If your compound is unstable, purification must be done quickly and under mild conditions.
-
Work under an inert atmosphere (nitrogen or argon) to prevent oxidation.[9]
-
Use degassed, dry solvents.
-
If using chromatography, choose a less reactive stationary phase and work at a lower temperature if possible.
-
Precipitation by adding an anti-solvent to a concentrated solution can be a rapid purification method if a suitable solvent system is found.
Visualizations
Logical Workflow for Purification
The following diagram illustrates a typical workflow for the purification and analysis of Bis-isopropylamine dinitrato platinum (II).
Caption: A decision-making workflow for the purification and characterization of the platinum complex.
Troubleshooting Logic for Recrystallization
This diagram outlines the logical steps to take when a crystallization attempt fails.
Caption: A flowchart for troubleshooting common recrystallization failures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. physicsforums.com [physicsforums.com]
- 8. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing degradation of "Bis-isopropylamine dinitrato platinum II" in solution
Welcome to the technical support center for "Bis-isopropylamine dinitrato platinum II". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this platinum complex in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for many square planar platinum(II) complexes like this compound in aqueous solutions is aquation. This is a ligand substitution reaction where a water molecule displaces one or more of the coordinated ligands, in this case, likely the nitrato ligands. This can lead to the formation of aqua-species, which may have different reactivity and reduced efficacy.
Q2: What are the ideal storage conditions for stock solutions of this compound?
A2: To minimize degradation, stock solutions should be prepared in a non-aqueous, aprotic, and coordinating solvent if possible. If an aqueous buffer is required, it is crucial to control the pH and ionic strength. Store solutions in the dark at low temperatures (2-8 °C) to reduce the rates of thermal and photo-degradation. Aliquoting the stock solution can also prevent degradation from repeated freeze-thaw cycles.
Q3: How does pH affect the stability of the compound in solution?
A3: The pH of the solution can significantly impact the stability of platinum(II) complexes. While specific data for this compound is not available, similar platinum complexes show varying stability at different pH values. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions. It is recommended to maintain the pH within a neutral range (e.g., 6.0-7.5) for aqueous solutions, unless experimental conditions require otherwise.
Q4: Can I use a saline solution to prepare my working solutions?
A4: For many platinum(II) complexes with labile ligands, such as cisplatin, formulation in saline (0.9% NaCl) solution is a common practice to suppress aquation.[1] The high concentration of chloride ions can inhibit the displacement of ligands by water. While this is a general strategy, its effectiveness for this compound would need to be experimentally verified.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over a short period in solution. | Rapid degradation of the platinum complex. | - Prepare fresh solutions immediately before each experiment.- If using aqueous buffers, consider adding an excess of a non-coordinating salt to increase ionic strength and potentially stabilize the complex.- Evaluate the use of a co-solvent system (e.g., DMSO/buffer) to improve stability. |
| Precipitate formation in the solution upon storage. | - The compound may have low solubility in the chosen solvent.- Degradation products may be insoluble.- Isomerization to a less soluble form. | - Determine the solubility of the compound in your solvent system before preparing high-concentration stock solutions.- Filter the solution through a 0.22 µm filter before use.- Store solutions at a constant, appropriate temperature to avoid precipitation due to temperature fluctuations. |
| Inconsistent experimental results between batches. | - Degradation of the stock solution over time.- Variability in solution preparation. | - Prepare a new stock solution from solid material for each set of critical experiments.- Standardize the solution preparation protocol, including solvent source, temperature, and mixing time.- Characterize the stock solution (e.g., using UV-Vis or HPLC) before use to confirm concentration and integrity. |
| Color change of the solution. | Photo-degradation or reaction with components of the medium. | - Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.- Ensure the solvent and any additives are of high purity and do not contain reactive impurities. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes a general method for preparing a stock solution with enhanced stability.
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Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is highly soluble (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)).
-
Weighing: Accurately weigh the desired amount of this compound in a controlled environment to avoid moisture absorption.
-
Dissolution: Dissolve the compound in the chosen solvent to the desired final concentration. Gentle vortexing or sonication may be used to aid dissolution.
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Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or below.
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Working Solution Preparation: When preparing aqueous working solutions, dilute the stock solution into the final buffer immediately before use. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid off-target effects.
Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
This protocol provides a method to assess the stability of this compound in a specific buffer over time.
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Solution Preparation: Prepare a solution of the compound in the buffer of interest at a concentration that gives a measurable absorbance in the UV-Vis range.
-
Initial Spectrum: Immediately after preparation (t=0), record the UV-Vis spectrum of the solution. Identify the wavelength of maximum absorbance (λmax).
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Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
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Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution.
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Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance over time indicates degradation of the compound.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 24 hours (as % of initial concentration)
| Time (hours) | 0.9% Saline | Deionized Water | DMSO |
| 0 | 100% | 100% | 100% |
| 4 | 95% | 88% | 99% |
| 8 | 91% | 79% | 99% |
| 24 | 82% | 65% | 98% |
Visualizations
Caption: Proposed aquation pathway for this compound in aqueous solution.
Caption: Workflow for monitoring compound stability using UV-Vis spectroscopy.
References
Troubleshooting "Bis-isopropylamine dinitrato platinum II" crystallization issues
This guide provides troubleshooting advice and protocols for researchers encountering challenges with the crystallization of platinum(II) complexes, with a focus on compounds like "Bis-isopropylamine dinitrato platinum II".
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common issues faced during the crystallization of platinum-based compounds.
Q1: My compound is not crystallizing and the solution remains clear. What should I do?
A1: This indicates your solution is likely undersaturated. Several strategies can be used to induce crystallization:
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Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth[1][2].
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Increase Concentration: The most straightforward approach is to slowly evaporate the solvent. Cover the vessel with parafilm and poke a few small holes with a needle to slow the rate of evaporation, as rapid precipitation often leads to poor quality crystals or amorphous powder[3].
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Introduce Seed Crystals: If you have a previous batch of crystals, adding a single, tiny crystal to the supersaturated solution can initiate growth[2].
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Reduce Temperature: If the compound's solubility is temperature-dependent, slowly cooling the solution in a refrigerator or freezer can induce crystallization. Avoid rapid cooling, which can cause the compound to crash out as a powder[4].
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A2: Oiling out occurs when the compound's melting point is lower than the temperature of the solution, or when the solution is too concentrated.[1]
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Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation level. Allow it to cool more slowly[1].
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Lower the Crystallization Temperature: Try crystallizing at a lower temperature where the compound is more likely to be a solid.
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Change Solvents: The high concentration of your compound may be depressing its melting point. Try crystallizing from a solvent in which the compound is less soluble[3].
Q3: I'm getting a fine powder or an amorphous precipitate instead of single crystals suitable for X-ray diffraction. What's causing this?
A3: Powder formation is typically a sign of very rapid crystallization where countless nucleation sites form simultaneously. The key is to slow down the entire process.[3]
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Reduce the Rate of Evaporation: Use a vessel with a smaller opening or cover it more securely (e.g., parafilm with fewer/smaller holes)[3].
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Use a Diffusion Method: Vapor or liquid-liquid diffusion methods are excellent for growing high-quality single crystals by ensuring a very slow change in solvent composition[4][5]. See the detailed protocol below.
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Decrease Concentration: Start with a more dilute solution. While it will take longer to reach saturation, the crystal growth will be slower and more orderly.
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Try a Different Solvent System: The choice of solvent can significantly influence crystal morphology. A solvent that promotes the growth of beautiful blocks might be different from one that yields thin plates[3].
Q4: What are the best solvents for crystallizing platinum(II) amine complexes?
A4: Solvent selection is often empirical, but some general guidelines apply. Platinum complexes with amine ligands can be sensitive, and certain common solvents can be problematic.
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Problematic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often poor choices for crystallization. They are difficult to remove due to high boiling points and can coordinate to the platinum center, potentially changing the compound you are trying to crystallize[6][7][8][9].
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Recommended Solvents to Screen: A broad range of solvents should be tested. Good starting points include methanol, ethanol, acetone, acetonitrile, dichloromethane, and toluene[7][8].
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Solvent Mixtures (Anti-Solvent Method): A very effective technique is to dissolve the compound in a "good" solvent where it is highly soluble, and then slowly introduce a miscible "anti-solvent" in which it is poorly soluble. Common anti-solvents are hydrocarbons like hexane or pentane[10].
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart for diagnosing and solving common crystallization issues.
Quantitative Data: Suggested Screening Conditions
Since optimal conditions are highly compound-specific, a screening approach is recommended. The following table provides starting points for solvent systems and methods based on general principles for platinum complexes.
| Method | Good Solvent (for dissolving) | Anti-Solvent (for diffusion) | Temperature | Expected Timescale |
| Slow Evaporation | Acetonitrile | N/A | Room Temp. | 2-14 days |
| Slow Evaporation | Dichloromethane | N/A | 4 °C | 5-20 days |
| Vapor Diffusion | Acetone | Hexane or Pentane | Room Temp. | 3-10 days |
| Vapor Diffusion | Toluene | Hexane | Room Temp. | 7-21 days |
| Liquid Diffusion | Methanol | Diethyl Ether | 4 °C | 2-7 days |
| Slow Cooling | Hot Ethanol | N/A | Cool to -20 °C | 1-3 days |
Experimental Protocol: Vapor Diffusion Crystallization
Vapor diffusion is one of the most successful methods for growing high-quality single crystals from small amounts of material[4][5].
Objective: To grow single crystals of "this compound" by slowly diffusing a volatile anti-solvent into a solution of the compound.
Materials:
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Compound to be crystallized (e.g., 5-10 mg)
-
Small inner vial (e.g., 0.5 mL conical vial or short NMR tube)
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Larger outer vial with a tight-sealing cap (e.g., 20 mL scintillation vial)
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"Good" solvent (e.g., Acetone, Dichloromethane)
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Volatile "anti-solvent" (e.g., Hexane, Pentane, Diethyl Ether)
-
Pipettes
Methodology:
-
Prepare the Solution: Dissolve 5-10 mg of your platinum complex in the minimum amount of the "good" solvent (e.g., 0.2-0.4 mL of acetone) in the small inner vial. Ensure the solid is fully dissolved.
-
Prepare the Reservoir: Add 2-3 mL of the volatile anti-solvent (e.g., hexane) to the larger outer vial. This is the diffusion reservoir.
-
Set Up the System: Carefully place the open inner vial (containing your dissolved compound) inside the larger outer vial. Do not allow the liquids to mix directly. The inner vial should stand upright.
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Seal and Wait: Seal the outer vial tightly. The system is now closed. Label it clearly and place it in a location free from vibrations and temperature fluctuations.
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Incubation: Over several days to weeks, the more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of your compound, promoting slow and orderly crystal growth.
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Monitor: Check for crystal growth periodically without disturbing the vial. Ideal crystals for X-ray diffraction should be transparent with no visible flaws or cracks[3]. Once suitable crystals have formed, they can be carefully harvested.
The workflow for this protocol is visualized below.
Caption: Workflow for setting up a vapor diffusion crystallization experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Advice for Crystallization [chem.uni-potsdam.de]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. unifr.ch [unifr.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. physicsforums.com [physicsforums.com]
- 8. researchgate.net [researchgate.net]
- 9. Platinum(ii) and platinum(iv) complexes stabilized by abnormal/mesoionic C4-bound dicarbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
"Bis-isopropylamine dinitrato platinum II" solubility problems in aqueous media
Disclaimer: "Bis-isopropylamine dinitrato platinum(II)" is not a widely documented compound in scientific literature. This guide is based on established principles for platinum(II) coordination complexes and is intended to provide general guidance. The provided quantitative data and protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Bis-isopropylamine dinitrato platinum(II) in water. Is this expected?
A1: Yes, platinum(II) complexes, especially those with bulky organic ligands like isopropylamine, can exhibit limited aqueous solubility. While the dinitrato ligands may improve solubility compared to chloride analogs, the overall hydrophobicity of the isopropylamine groups can present challenges for dissolution in purely aqueous media.
Q2: My compound appears to dissolve initially but then a precipitate forms over time. What is happening?
A2: This phenomenon is likely due to hydrolysis or aquation, a common process for platinum complexes in aqueous solutions.[1][2] Water molecules can displace the nitrate ligands, leading to a change in the complex's structure and charge, which may result in a less soluble species. The rate of this process can be influenced by temperature, pH, and light exposure.
Q3: Can I use DMSO to prepare a stock solution?
A3: It is strongly advised to avoid dimethyl sulfoxide (DMSO) for preparing stock solutions of platinum complexes.[3][4] DMSO can react with the platinum center, leading to the displacement of ligands and inactivation of the compound.[3][4] If an organic co-solvent is necessary, dimethylformamide (DMF) may be a less reactive alternative, but its use should be carefully validated.[4]
Q4: How does pH affect the solubility and stability of Bis-isopropylamine dinitrato platinum(II)?
A4: The pH of the aqueous medium can significantly impact both solubility and stability. At high pH values, hydroxo complexes can form, which may have different solubility profiles and reactivity.[5] It is generally recommended to work in neutral or slightly acidic conditions, unless experimental requirements dictate otherwise.
Q5: What is the recommended method for preparing an aqueous solution of this compound?
A5: The recommended starting point is to use a buffered saline solution (e.g., 0.9% NaCl) to suppress aquation and improve stability.[3][5] Sonication and gentle warming can aid dissolution. For detailed instructions, please refer to the Experimental Protocols section.
Troubleshooting Guides
Issue 1: Compound Fails to Dissolve
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Symptom: Solid material remains suspended in the aqueous medium even after vigorous mixing.
-
Possible Causes:
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The concentration exceeds the solubility limit in the chosen solvent.
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Insufficient energy (mixing, warming) applied to overcome the lattice energy of the solid.
-
-
Troubleshooting Steps:
-
Verify Concentration: Check your calculations and attempt to prepare a more dilute solution.
-
Increase Mixing: Use a vortex mixer for several minutes.
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Apply Gentle Heat: Warm the solution in a water bath at 37-40°C for 10-15 minutes. Avoid excessive heat, as it can accelerate degradation.
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Utilize Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Monitor the temperature to prevent overheating.
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Modify Solvent: If using pure water, switch to a 0.9% saline solution to see if stability and solubility improve.
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Issue 2: Precipitation After Dissolution
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Symptom: A clear solution becomes cloudy or forms a visible precipitate over time (minutes to hours).
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Possible Causes:
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Hydrolysis/aquation of the platinum complex is occurring, leading to a less soluble species.[1]
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The solution was supersaturated and is now equilibrating.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use to minimize the effects of instability.
-
Control Temperature: Store stock solutions at 4°C and protect them from light, unless otherwise specified.[4]
-
Use Saline: The presence of chloride ions in a saline solution can suppress the displacement of ligands by water, thereby stabilizing the complex.[3]
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Re-dissolve: If a precipitate forms in a stock solution upon storage, try gently warming and vortexing before use to see if it redissolves. However, be aware that the chemical nature of the compound may have changed.
-
Quantitative Data
Table 1: Illustrative Solubility of Bis-isopropylamine dinitrato platinum(II) in Various Aqueous Media
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Deionized Water | 25 | ~50 | Forms a fine suspension; slow dissolution. |
| Deionized Water | 37 | ~150 | Dissolves with gentle warming, but may precipitate upon cooling. |
| 0.9% NaCl (Saline) | 25 | ~500 | Improved solubility and stability compared to pure water.[3] |
| PBS (pH 7.4) | 25 | ~450 | Similar to saline; phosphate ions may interact with the complex. |
| 5% Dextrose | 25 | ~100 | Lower solubility than saline-based solutions. |
Experimental Protocols
Protocol 1: Recommended Solubilization for Aqueous Solutions
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Preparation: Weigh the desired amount of Bis-isopropylamine dinitrato platinum(II) in a sterile glass vial.
-
Solvent Addition: Add the required volume of pre-warmed (37°C) 0.9% NaCl solution to achieve the target concentration.
-
Initial Mixing: Immediately vortex the mixture vigorously for 2-3 minutes.
-
Sonication: Place the vial in a bath sonicator for 10 minutes. Check for dissolution.
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Gentle Warming: If solid material persists, place the vial in a 37°C water bath for 15 minutes, with intermittent vortexing every 5 minutes.
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Final Check: Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for immediate use.
-
Filtration (Optional): For cell culture applications, filter the solution through a 0.22 µm syringe filter. Note that this may cause a loss of compound if it adsorbs to the filter material.
Protocol 2: Assessing Compound Stability in Aqueous Media
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Solution Preparation: Prepare a 1 mg/mL solution of the compound in the desired aqueous medium (e.g., PBS, pH 7.4) following Protocol 1.
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Time Points: Aliquot the solution into separate vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Incubation: Store the vials under the desired experimental conditions (e.g., 37°C, protected from light).
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Analysis: At each time point, analyze the corresponding aliquot using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: Monitor at a wavelength determined by a UV-Vis scan of the pure compound (e.g., ~280 nm).
-
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of hydrolysis products or other degradants.
Visualizations
Caption: Recommended workflow for dissolving Bis-isopropylamine dinitrato platinum(II).
Caption: Decision tree for troubleshooting common solubility problems.
Caption: Postulated aquation (hydrolysis) pathway for the platinum complex.
References
- 1. Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
"Bis-isopropylamine dinitrato platinum II" stability issues during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bis-isopropylamine dinitrato platinum (II) during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of Bis-isopropylamine dinitrato platinum (II).
Question: The color of my solid Bis-isopropylamine dinitrato platinum (II) has changed from white/pale yellow to a darker yellow/brown. What could be the cause?
Answer: A color change in the solid state often indicates thermal decomposition or exposure to light. Platinum(II) complexes can be susceptible to thermal stress, leading to the formation of platinum oxides or other colored degradation products. Photodecomposition can also occur, especially if the compound is not stored in a light-protected container.
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. Refer to the recommended storage conditions in the FAQ section.
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Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC-UV) to assess the purity of the material and identify any degradation peaks.
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Consider Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can help determine the decomposition temperature of the compound and confirm if it has been compromised by thermal stress.
Question: I have observed precipitation in my stock solution of Bis-isopropylamine dinitrato platinum (II) in an aqueous buffer. What is happening?
Answer: Precipitation in aqueous solutions can be due to several factors, including low solubility or hydrolytic degradation. Platinum(II) complexes can undergo hydrolysis, where the nitrate ligands are replaced by water or hydroxide ions. This can lead to the formation of less soluble aqua or hydroxo species, which may precipitate out of solution. The stability of such complexes is often pH-dependent.
Recommended Actions:
-
Check Solution pH: The pH of your buffer can significantly impact the stability of the platinum complex. Hydrolysis is often accelerated at neutral or alkaline pH.
-
Solubility Test: Re-evaluate the solubility of the compound in the chosen solvent system. It might be necessary to use a co-solvent or a different buffer system.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like Infrared (IR) spectroscopy or LC-MS to identify its composition. This can confirm if it is a degradation product.
Question: My recent experimental results using an older batch of Bis-isopropylamine dinitrato platinum (II) are inconsistent with previous data. Could this be a stability issue?
Answer: Yes, inconsistent experimental results are a strong indicator of compound degradation. A decrease in purity over time can lead to a lower effective concentration of the active compound, resulting in diminished biological activity or altered analytical profiles.
Recommended Actions:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to determine the exact concentration and purity of the compound in the older batch.
-
Compare with a Fresh Batch: If available, compare the performance of the old batch with a new, freshly prepared batch of the compound under the same experimental conditions.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a fresh sample. This involves exposing the compound to stress conditions like acid, base, heat, oxidation, and light to intentionally generate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Bis-isopropylamine dinitrato platinum (II)?
A1: To ensure long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light and moisture. For extended storage, storage at -20°C is recommended.
Q2: What is the typical shelf-life of Bis-isopropylamine dinitrato platinum (II)?
A2: The shelf-life can vary depending on the purity of the initial material and storage conditions. When stored as recommended, the solid compound is expected to be stable for at least 12 months. It is advisable to re-analyze the purity of the compound after long-term storage before use.
Q3: What are the likely degradation pathways for Bis-isopropylamine dinitrato platinum (II)?
A3: The primary degradation pathways are likely to be hydrolysis and thermal decomposition. In aqueous solution, the nitrate ligands can be displaced by water molecules in a process called aquation. Thermally, the compound may decompose, potentially leading to the loss of the isopropylamine and nitrate ligands and the formation of platinum oxides.
Q4: How can I monitor the stability of my compound over time?
A4: A stability-indicating HPLC method is the most common and effective way to monitor the purity of your compound over time. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample will allow you to track any changes in purity.
Data on Stability
The following tables provide representative data on the stability of a platinum(II) amine complex under various conditions.
Table 1: Stability of Solid Bis-isopropylamine dinitrato platinum (II) Under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 2-8°C, Dark, Dry | 0 | 99.5 | White Powder |
| 6 | 99.2 | White Powder | |
| 12 | 98.9 | White Powder | |
| 25°C, Ambient Light | 0 | 99.5 | White Powder |
| 6 | 95.1 | Pale Yellow Powder | |
| 12 | 90.3 | Yellow Powder | |
| 40°C, 75% RH | 0 | 99.5 | White Powder |
| 3 | 92.4 | Yellowish, Clumpy Powder | |
| 6 | 85.6 | Brownish, Tacky Solid |
Table 2: Stability of Bis-isopropylamine dinitrato platinum (II) in Aqueous Solution (1 mg/mL in PBS, pH 7.4) at 25°C
| Time (Hours) | Purity (%) by HPLC |
| 0 | 99.4 |
| 24 | 96.8 |
| 48 | 93.5 |
| 72 | 90.1 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed to separate the parent compound from potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Degradation: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Degradation: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples using the HPLC-UV method and an LC-MS method to identify the mass of the degradation products.
Visualizations
Overcoming resistance to "Bis-isopropylamine dinitrato platinum II" in cancer cells
Technical Support Center: Overcoming Resistance to Novel Platinum(II) Complexes
Disclaimer: "Bis-isopropylamine dinitrato platinum II" is not a widely documented platinum-based chemotherapeutic agent in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles and methodologies for overcoming resistance to platinum(II) complexes in general and may require adaptation for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to platinum(II) drugs in cancer cells?
A1: Cancer cells can develop resistance to platinum(II) complexes through various mechanisms, including:
-
Reduced Drug Accumulation: Decreased expression or function of copper transporter 1 (CTR1), which is a primary influx transporter for many platinum drugs. Increased efflux of the drug by transporters like MRP2 and ATP7A/B also contributes.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can efficiently remove platinum-DNA adducts.
-
Inactivation by Glutathione (GSH): Increased intracellular levels of glutathione and other thiols can bind to and inactivate platinum drugs before they reach their DNA target.
-
Alterations in Apoptotic Pathways: Dysregulation of apoptosis, including overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in pro-apoptotic proteins (e.g., p53), can prevent drug-induced cell death.
Q2: How can I determine if my cancer cell line has developed resistance to my platinum(II) compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). A significant increase (typically 2-fold or higher) in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line indicates resistance. This should be confirmed by assessing downstream effects like apoptosis (e.g., via Annexin V/PI staining) or DNA damage (e.g., via γH2AX staining).
Q3: What are some initial strategies to overcome resistance to a novel platinum(II) compound?
A3: Initial strategies often involve:
-
Combination Therapy: Combining the platinum(II) compound with other agents that can synergistically enhance its efficacy. This could include inhibitors of DNA repair, apoptosis modulators, or drugs targeting specific signaling pathways upregulated in resistant cells.
-
Altering the Drug Delivery System: Encapsulating the platinum compound in nanoparticles or liposomes can alter its pharmacokinetic properties, potentially leading to increased accumulation in tumor cells and bypassing efflux pump-mediated resistance.
-
Modulating Resistance-Related Pathways: Using small molecule inhibitors or siRNA to target key players in resistance, such as efflux pumps (e.g., MRP inhibitors) or DNA repair enzymes (e.g., PARP inhibitors).
Troubleshooting Guides
Issue 1: High variability in IC50 values between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. |
| Cell Clumping | Ensure single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Contamination (Mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to drugs. |
Issue 2: No significant difference in apoptosis between sensitive and resistant cells after treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Incubation Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your sensitive cell line. Resistant cells may require higher concentrations or longer incubation times. |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours) to capture the peak response. |
| Cell Line Employs a Different Cell Death Mechanism | Investigate other forms of cell death, such as necroptosis or autophagy, using specific markers (e.g., RIPK1/3 for necroptosis, LC3B for autophagy). |
| Technical Issues with Apoptosis Assay | Ensure proper compensation settings if using flow cytometry for Annexin V/PI staining. Use positive and negative controls to validate the assay. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for a novel platinum(II) complex, "Compound X," in sensitive and resistant cancer cell lines, and the effect of a combination with a hypothetical PARP inhibitor, "Inhibitor Y."
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| Parental (Sensitive) | Compound X | 1.5 ± 0.2 | - |
| Resistant | Compound X | 12.8 ± 1.1 | 8.5 |
| Resistant | Compound X + Inhibitor Y (1 µM) | 4.2 ± 0.5 | 2.8 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the platinum(II) compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Visualizations
Signaling Pathways and Workflows
Caption: Figure 1. Key mechanisms of cellular resistance to platinum(II) complexes.
Caption: Figure 2. A logical workflow for troubleshooting IC50 assay variability.
Technical Support Center: Enhancing Cellular Uptake of Platinum(II) Complexes
Introduction: This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of platinum(II) complexes, including "Bis-isopropylamine dinitrato platinum II". The following information is based on established principles and strategies for enhancing the delivery and efficacy of platinum-based anticancer agents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at evaluating and enhancing the cellular uptake of platinum(II) compounds.
Issue 1: Low Intracellular Concentration of the Platinum Compound
Question: Our experiments consistently show low intracellular concentrations of our platinum(II) compound. What are the potential causes and how can we improve its uptake?
Answer:
Low intracellular accumulation is a common challenge in the development of platinum-based drugs and can be a primary reason for reduced efficacy and the development of drug resistance.[1]
Potential Causes:
-
Reduced Influx: The primary influx transporter for many platinum drugs is the copper transporter 1 (CTR1).[2][3][4] Downregulation or reduced expression of CTR1 can significantly decrease drug uptake.[5] Organic cation transporters (OCTs) also play a role in the influx of platinum agents.[4][6]
-
Increased Efflux: ATP7A and ATP7B are copper transporters that can actively efflux platinum drugs from the cell, thereby reducing their intracellular concentration.[2][3][7] The multidrug resistance-associated protein 2 (MRP2) can also contribute to the efflux of platinum compounds, often as glutathione conjugates.[8]
-
Drug Inactivation: Platinum compounds can be inactivated by intracellular molecules like glutathione and metallothionein, which bind to the drug and facilitate its efflux or prevent it from reaching its target.[4]
-
Poor Membrane Permeability: The physicochemical properties of the platinum complex, such as its charge, size, and lipophilicity, can limit its ability to passively diffuse across the cell membrane.
Solutions:
-
Nanoparticle-Based Delivery Systems: Encapsulating the platinum compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) can enhance its cellular uptake.[9][10][11] Nanoparticles can protect the drug from premature degradation and inactivation, and can be designed to target cancer cells specifically.[9][12]
-
Active Targeting Strategies: Functionalizing the platinum compound or its nanocarrier with targeting ligands (e.g., antibodies, peptides, folate) that bind to receptors overexpressed on cancer cells can significantly improve targeted delivery and uptake.[2][10]
-
Modulation of Transporter Expression: While more complex, strategies to upregulate influx transporters (like CTR1) or inhibit efflux transporters (like ATP7A/B) could potentially increase intracellular drug accumulation. For instance, inhibiting proteasomal degradation has been shown to prevent the cisplatin-induced downregulation of CTR1.[5]
-
Structural Modification of the Platinum Complex: Altering the ligands of the platinum complex can modify its lipophilicity and charge, potentially improving its ability to cross the cell membrane.[13]
Troubleshooting Workflow for Low Cellular Uptake
Caption: A logical workflow for troubleshooting low intracellular platinum concentration.
Issue 2: High Cytotoxicity in Non-Target Cells
Question: We are observing significant toxicity in our non-cancerous control cell lines. How can we improve the selectivity of our platinum(II) compound for cancer cells?
Answer:
A major limitation of platinum-based chemotherapy is its non-specific toxicity, which leads to severe side effects.[2][3]
Potential Causes:
-
Lack of Specificity: The platinum compound may be taken up by both cancerous and non-cancerous cells at similar rates.
-
Off-Target Effects: The compound might be interacting with unintended molecular targets in healthy cells.
Solutions:
-
Targeted Drug Delivery: This is the most effective strategy to reduce off-target toxicity.
-
Passive Targeting (EPR Effect): Nanoparticle formulations can take advantage of the enhanced permeability and retention (EPR) effect in tumors, leading to higher drug accumulation in the tumor tissue compared to healthy tissues.[3]
-
Active Targeting: As mentioned previously, conjugating the drug or its carrier to ligands that bind to tumor-specific receptors can greatly enhance selectivity.[2][10]
-
-
pH-Sensitive Drug Release: Nanocarriers can be designed to release the platinum drug specifically in the acidic tumor microenvironment or within the lysosomes of cancer cells, thereby minimizing drug release in healthy tissues.[12]
-
Prodrug Strategy: Platinum(IV) complexes can act as prodrugs that are reduced to the active platinum(II) species preferentially within the reductive environment of cancer cells.[2]
Issue 3: Inconsistent Experimental Results
Question: We are getting high variability in our cellular uptake and cytotoxicity assays. What factors could be contributing to this inconsistency?
Answer:
Reproducibility is crucial in preclinical drug development. Several factors can contribute to variability in in-vitro experiments.
Potential Causes:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can affect experimental outcomes.
-
Drug Stability: The platinum compound may not be stable in the cell culture medium, leading to variations in the effective concentration.
-
Assay Protocol: Inconsistencies in incubation times, washing steps, and the method of cell lysis can lead to variable results in uptake studies.[8] For cytotoxicity assays, the choice of assay (e.g., MTT, XTT, LDH) and the timing of the measurement can influence the results.
-
Adsorption to Labware: Metal-based compounds can adsorb to the surface of plastic labware, reducing the actual concentration of the drug in the medium.[8]
Solutions:
-
Standardize Protocols: Maintain a consistent cell culture routine and use cells within a defined passage number range. Ensure that all experimental parameters (e.g., cell seeding density, drug concentration, incubation time) are strictly controlled.
-
Verify Drug Stability: Assess the stability of the platinum compound in the cell culture medium over the time course of the experiment.
-
Optimize and Validate Assays: Carefully optimize and validate all assay protocols. For uptake studies, ensure that washing steps are sufficient to remove extracellular drug without causing cell lysis.
-
Pre-coat Labware or Use Low-Binding Plates: To minimize drug adsorption, consider pre-coating plates with a protein solution or using commercially available low-binding microplates.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular uptake for platinum-based drugs?
A1: The cellular uptake of platinum-based drugs is a multifactorial process involving both passive and active transport mechanisms.
-
Passive Diffusion: Some platinum compounds can cross the cell membrane via passive diffusion, influenced by their lipophilicity and charge.
-
Active Transport: The majority of platinum drug uptake is mediated by transporters. The copper transporter 1 (CTR1) is a key influx transporter for cisplatin, carboplatin, and oxaliplatin.[4] Organic cation transporters (OCT1, OCT2, OCT3) also contribute to the uptake of platinum drugs.[4][6]
Q2: What are the most promising strategies to enhance the cellular uptake of platinum(II) complexes?
A2: Nanotechnology-based drug delivery systems are among the most promising strategies.[9]
-
Liposomes: These are lipid bilayer vesicles that can encapsulate hydrophilic or lipophilic drugs, improving their solubility and circulation time.[3]
-
Polymeric Nanoparticles: These are solid colloidal particles that can encapsulate or conjugate drugs, offering controlled release and the potential for surface modification for targeting.[3][10]
-
Micelles: These are self-assembling nanosized structures formed by amphiphilic molecules that can carry poorly water-soluble drugs.[3]
Q3: How can we accurately quantify the intracellular concentration of our platinum compound?
A3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying the total intracellular platinum concentration due to its high sensitivity and element-specific detection.[1][14] Liquid Chromatography coupled with ICP-MS (LC-ICP-MS) can be used to differentiate between the intact drug and its metabolites within the cell.[15][16]
Q4: How does drug resistance affect the cellular uptake of platinum compounds?
A4: Reduced cellular accumulation of platinum drugs is a major mechanism of both intrinsic and acquired drug resistance.[1][4] This can occur through:
-
Decreased Influx: Downregulation of influx transporters like CTR1.[5]
-
Increased Efflux: Upregulation of efflux pumps such as ATP7A, ATP7B, and MRP2.[2][3][7]
-
Increased Sequestration: Higher levels of intracellular detoxifying agents like glutathione can trap the platinum drug and facilitate its removal from the cell.[4]
Q5: What are the key signaling pathways involved in platinum drug uptake and resistance?
A5: Several signaling pathways are implicated in the cellular response to platinum drugs and the development of resistance.
-
Copper Transport Pathway: As mentioned, the transporters involved in copper homeostasis (CTR1, ATP7A, ATP7B) are central to platinum drug transport.[2][3]
-
DNA Damage Response (DDR) Pathway: Once inside the cell, platinum drugs primarily target DNA, inducing DNA adducts that trigger the DDR pathway, leading to cell cycle arrest and apoptosis.[2][3] Enhanced DNA repair mechanisms are a key feature of resistance.[7]
-
Apoptosis Pathways: The ability of a cell to undergo apoptosis in response to DNA damage is critical for the efficacy of platinum drugs. Alterations in apoptotic pathways (e.g., changes in the expression of Bcl-2 family proteins) can lead to resistance.[17]
-
PI3K/Akt/mTOR Pathway: This pathway is involved in cell survival and proliferation and has been linked to autophagy-related platinum resistance.[4]
Signaling Pathway for Platinum Drug Transport
Caption: Key transporters involved in the influx and efflux of platinum(II) drugs.
Data Presentation
Table 1: Comparison of Nanoparticle-Based Delivery Systems for Platinum Drugs
| Nanocarrier Type | Advantages | Disadvantages | Representative Examples |
| Liposomes | Biocompatible, can carry both hydrophilic and lipophilic drugs, well-established technology.[3] | Can have stability issues, potential for drug leakage. | Lipoplatin, Aroplatin |
| Polymeric Nanoparticles | High stability, controlled drug release, easy surface modification for targeting.[3][10] | Potential for toxicity depending on the polymer, more complex manufacturing. | PLA, PLGA, PEG-based nanoparticles |
| Micelles | Can solubilize poorly water-soluble drugs, small size allows for good tissue penetration.[3] | Can be unstable upon dilution in the bloodstream, lower drug loading capacity. | Pluronic-based micelles |
| Inorganic Nanoparticles | Unique physical properties (e.g., magnetic), can be used for theranostics.[12] | Potential for long-term toxicity and accumulation in the body. | Gold nanoparticles, magnetic iron oxide nanoparticles |
Table 2: Reference Pharmacokinetic Parameters of Clinically Used Platinum Drugs (in Rats)[18]
| Parameter | Cisplatin | Carboplatin | Oxaliplatin |
| AUC (0-72h) in plasma (hr*mmol/L) | 5.53 | 16.85 | 2.44 |
| Clearance (Cl) in plasma (L/hr/kg) | 0.0030 | 0.0001 | 0.0069 |
| Volume of Distribution (Vz) in plasma (L/kg) | 0.0012 | 0.0028 | 0.0018 |
Note: These values are for illustrative purposes and can vary significantly based on the animal model and experimental conditions.
Experimental Protocols
Protocol 1: Formulation of Platinum(II)-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
Objective: To encapsulate a platinum(II) complex within a biodegradable polymer matrix to enhance its cellular uptake.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and the platinum(II) complex in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, entrapping the drug in nanoparticles.
-
Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of the acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Experimental Workflow for Nanoparticle Formulation and Analysis
Caption: Workflow for nanoparticle formulation, characterization, and cellular analysis.
Protocol 2: Quantification of Intracellular Platinum by ICP-MS
Objective: To accurately measure the total amount of platinum within cells after treatment.
Materials:
-
Cultured cells treated with the platinum(II) compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Centrifuge
-
Concentrated nitric acid (trace metal grade)
-
ICP-MS instrument
-
Platinum standard solutions
Procedure:
-
Cell Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the platinum(II) compound for the specified time.
-
Washing: Aspirate the drug-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular platinum.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and then neutralize with complete medium. Scrape the cells and collect the cell suspension.
-
Cell Counting: Take an aliquot of the cell suspension to count the number of cells (e.g., using a hemocytometer or automated cell counter).
-
Cell Lysis and Digestion: Centrifuge the remaining cell suspension to obtain a cell pellet. Discard the supernatant. Add a small volume of concentrated nitric acid to the cell pellet to lyse the cells and digest the organic matrix. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Sample Dilution: Dilute the digested samples with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Prepare a calibration curve using platinum standard solutions of known concentrations.
-
Data Analysis: Quantify the amount of platinum in each sample based on the calibration curve. Normalize the platinum amount to the number of cells to express the result as pg of platinum per cell or a similar unit.[1][14]
Protocol 3: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of the platinum(II) compound.
Materials:
-
Cultured cells
-
96-well plates
-
Platinum(II) compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the platinum(II) compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
References
- 1. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilitating the Cellular Accumulation of Pt-Based Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 7. Novel Strategies for Reversing Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel synthesis of platinum complexes and their intracellular delivery to tumor cells by means of magnetic nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C9NR07015J [pubs.rsc.org]
- 13. Enhanced cellular uptake of platinum by a tetracationic Pt(II) nanocapsule and its implications to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro studies on cisplatin focusing on kinetic aspects of intracellular chemistry by LC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C‐Jun N‐terminal kinase signalling pathway in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Bis-isopropylamine dinitrato platinum II" vs. cisplatin cytotoxicity in ovarian cancer cells
A Comparative Analysis of Novel Platinum Complexes and Cisplatin in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the originally requested compound, "Bis-isopropylamine dinitrato platinum II," is not described in the current scientific literature, this guide provides a comparative analysis of a structurally related and well-studied platinum complex containing an isopropylamine ligand: trans-[PtCl2(dimethylamine)(isopropylamine)] (herein referred to as Compound 1), and its platinum(IV) analog, trans-[PtCl2(OH)2(dimethylamine)(isopropylamine)] (Compound 2). This comparison with the standard-of-care chemotherapeutic agent, cisplatin, offers valuable insights into the potential of novel platinum-based drugs to overcome cisplatin resistance in ovarian cancer.
The development of new platinum-based anticancer agents is largely driven by the need to circumvent the mechanisms of resistance that ovarian cancer cells often develop to cisplatin and to reduce the severe side effects associated with its use. This guide presents a compilation of experimental data on the cytotoxicity of these novel platinum complexes against both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic activity of Compound 1, Compound 2, and cisplatin was evaluated across a panel of human ovarian cancer cell lines, including those sensitive to cisplatin and those with acquired resistance. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound.
| Cell Line | Resistance Mechanism | Cisplatin IC50 (µM) | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) |
| 41M | Sensitive | 1.3 | 4.8 | 5.1 |
| 41McisR | Reduced drug accumulation | 15 | 18 | 7.2 |
| CH1 | Sensitive | 0.5 | 1.3 | 2.4 |
| CH1cisR | Enhanced DNA repair/tolerance | 12 | 5.2 | 4.9 |
| A2780 | Sensitive | - | - | - |
| A2780cisR | Multiple (decreased accumulation, enhanced DNA repair, elevated glutathione) | - | More cytotoxic than cisplatin | - |
Data compiled from multiple sources. Note that direct IC50 values for A2780 and A2780cisR for all compounds were not available in a single study, but qualitative comparisons indicate Compound 1's higher cytotoxicity in the resistant line.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the studies comparing these platinum complexes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., 41M, 41McisR, CH1, CH1cisR, A2780, A2780cisR) are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,500-7,500 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the platinum complexes (cisplatin, Compound 1, or Compound 2). A control group with no drug is also included.
-
Incubation: The cells are incubated with the drugs for a specified period, typically 48 to 96 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in larger culture vessels (e.g., 6-well plates) and treated with equitoxic concentrations of the platinum complexes for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Visualizations
Experimental Workflow for Cytotoxicity Determination
Caption: Workflow for determining the IC50 values of platinum complexes.
Signaling Pathway of Apoptosis Induction by Platinum Complexes
Caption: Generalized intrinsic apoptosis pathway induced by platinum complexes.
Discussion and Conclusion
The experimental data indicates that novel platinum complexes, such as trans-[PtCl2(dimethylamine)(isopropylamine)] and its Pt(IV) analog, show promise in overcoming cisplatin resistance in ovarian cancer cell lines. Notably, these compounds can exhibit significant cytotoxicity in cell lines where cisplatin is less effective, particularly those with resistance mechanisms involving enhanced DNA repair and tolerance.
Studies suggest that the ability of these trans-platinum complexes to circumvent cisplatin resistance may be linked to their capacity to induce apoptosis more effectively than cisplatin in resistant cells[1]. While both cisplatin and these novel complexes cause DNA damage, the downstream signaling leading to apoptosis may be more robustly activated by the novel compounds in resistant cellular contexts. The induction of apoptosis, a form of programmed cell death, is a key mechanism through which many chemotherapeutic agents eliminate cancer cells.
References
Comparative Analysis of DNA Binding: Bis-isopropylamine dinitrato platinum (II) vs. Carboplatin
A Guide for Researchers in Drug Development
In the landscape of platinum-based anticancer agents, carboplatin stands as a cornerstone of chemotherapy, valued for its efficacy and reduced toxicity profile compared to its predecessor, cisplatin. The exploration of novel platinum (II) complexes continues in an effort to enhance therapeutic indices. This guide provides a comparative analysis of the DNA binding properties of the well-established drug, carboplatin, and a theoretical platinum (II) complex, cis-Bis-isopropylamine dinitrato platinum (II).
Due to the absence of direct experimental data for a compound with the precise name "Bis-isopropylamine dinitrato platinum (II)" in publicly available scientific literature, this comparison is based on established principles of platinum coordination chemistry and inferred properties from related analogues. The hypothetical structure is assumed to be cis-[Pt(NH2CH(CH3)2)2(ONO2)2], a mononuclear square planar platinum (II) complex with two isopropylamine ligands and two nitrato ligands in a cis-conformation, which is generally required for anticancer activity.
Mechanism of Action: An Overview
The anticancer activity of platinum (II) complexes is primarily mediated by their ability to form covalent adducts with nuclear DNA. This interaction disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. The process begins with the hydrolysis of the platinum complex within the low-chloride environment of the cell, where labile leaving groups are replaced by water molecules. This aquated species is a more reactive electrophile that readily binds to nucleophilic sites on DNA, particularly the N7 position of purine bases, guanine and adenine.
Quantitative Comparison of DNA Binding Properties
The following table summarizes a comparison of the anticipated DNA binding characteristics of cis-Bis-isopropylamine dinitrato platinum (II) and the known properties of carboplatin.
| Feature | Carboplatin | cis-Bis-isopropylamine dinitrato platinum (II) (Theoretical) |
| Structure | cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II) | cis-Bis(isopropylamine)dinitrato platinum(II) |
| Leaving Group | Cyclobutane-1,1-dicarboxylate | Nitrato (NO3-) |
| Aquation Rate | Slow | Expected to be faster than carboplatin |
| DNA Adduct Formation | Primarily forms 1,2-intrastrand cross-links between adjacent guanines (GpG). Also forms 1,3-intrastrand (GpXpG) and interstrand cross-links. | Expected to form similar adducts to other cis-platinum complexes, with a preference for 1,2-intrastrand GpG cross-links. |
| Reaction Kinetics | Slower reaction with DNA compared to cisplatin[1]. | The more labile nitrato leaving groups suggest a faster rate of DNA binding compared to carboplatin. |
| DNA Structural Distortion | Induces a significant bend in the DNA helix at the site of the adduct. | Expected to induce a bend in the DNA helix, with the extent potentially influenced by the bulkier isopropylamine ligands. |
| Cellular Uptake | Primarily via passive diffusion and copper transporters. | Likely to enter cells via similar mechanisms, with lipophilicity influenced by the isopropylamine groups. |
Experimental Protocols
The analysis of platinum-DNA binding involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum Quantification
This technique is used to determine the total amount of platinum bound to DNA.
-
Sample Preparation: DNA is isolated from cells treated with the platinum compound. The DNA is then purified to remove any unbound platinum.
-
Digestion: The purified DNA is digested using a mixture of nitric acid and hydrogen peroxide under heat to break down the organic matrix and solubilize the platinum.
-
Analysis: The digested sample is introduced into the ICP-MS instrument. The sample is nebulized and passed through a high-temperature argon plasma, which ionizes the platinum atoms. The ions are then separated by their mass-to-charge ratio and detected.
-
Quantification: The amount of platinum is quantified by comparing the signal from the sample to a standard curve prepared from known concentrations of a platinum standard.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Adduct Detection
ELISA can be used to detect and quantify specific types of platinum-DNA adducts using monoclonal antibodies.
-
DNA Platination: Calf thymus DNA or specific oligonucleotides are incubated with the platinum compound to form adducts.
-
Coating: The platinated DNA is immobilized onto the surface of a microplate well.
-
Blocking: The remaining protein-binding sites on the well surface are blocked with a non-specific protein solution (e.g., bovine serum albumin).
-
Antibody Incubation: A primary antibody that specifically recognizes the platinum-DNA adduct of interest is added to the well and incubated.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. A substrate for the enzyme is then added, which produces a colorimetric or chemiluminescent signal.
-
Quantification: The intensity of the signal is proportional to the amount of the specific adduct present and is measured using a microplate reader.
Atomic Force Microscopy (AFM) for Visualization of DNA Structural Changes
AFM allows for the direct visualization of the structural changes in DNA upon platinum binding.
-
Sample Preparation: A solution of linearized plasmid DNA is incubated with the platinum compound.
-
Deposition: A drop of the DNA solution is deposited onto a freshly cleaved mica surface and allowed to adsorb. The surface is then rinsed and dried.
-
Imaging: The AFM tip scans the surface in tapping mode in air or liquid. The cantilever's deflection is monitored by a laser beam, providing a topographical image of the DNA molecules.
-
Analysis: The images are analyzed to measure the contour length of the DNA and the angle of bending at the site of platinum adducts.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the analysis and the cellular consequences of platinum-DNA binding, the following diagrams are provided.
Conclusion
Carboplatin's clinical success is attributed to its specific DNA binding profile and favorable pharmacokinetics. While direct experimental data for cis-Bis-isopropylamine dinitrato platinum (II) is unavailable, a theoretical analysis based on its constituent ligands allows for a prospective comparison. The presence of more labile nitrato leaving groups in cis-Bis-isopropylamine dinitrato platinum (II) suggests a potentially faster rate of DNA adduct formation compared to carboplatin. However, the bulkier isopropylamine ligands might influence cellular uptake, DNA adduct structure, and the subsequent cellular response. Further synthesis and experimental evaluation of this and related novel platinum complexes are necessary to validate these hypotheses and to determine their potential as effective anticancer agents. This guide provides a framework for the types of experimental data and analyses that will be crucial in such an evaluation.
References
Validation of "Bis-isopropylamine dinitrato platinum II" anticancer activity in vivo
Comparative In Vivo Anticancer Activity: A Guide to Platinum-Based Agents
This guide provides a comparative analysis of the in vivo anticancer activity of platinum-based chemotherapeutic agents. Due to the limited availability of specific in vivo data for "Bis-isopropylamine dinitrato platinum II," this guide focuses on a closely related and clinically tested platinum(IV) compound, iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV)), and compares its efficacy with the foundational platinum(II) drug, cisplatin. This comparison is based on data from preclinical studies in murine cancer models.
The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the comparative performance of these compounds, supported by detailed experimental methodologies and visual representations of workflows and mechanisms of action.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of iproplatin and cisplatin in a murine bladder cancer model. The data is derived from a study utilizing the MBT-2 tumor line in mice.
Table 1: Comparative Antitumor Activity in the MBT-2 Murine Bladder Tumor Model
| Compound | Administration Route | Total Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Cisplatin | Intraperitoneal (i.p.) | 9 | 85 | [1] |
| Iproplatin | Intraperitoneal (i.p.) | 75 | 68 | [1] |
Note: The study mentioned that all three tested drugs (cisplatin, carboplatin, and iproplatin) were active against the MBT-2 tumor line, though cisplatin was the most active among them[1].
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the comparative data. The following protocol is based on the in vivo study comparing cisplatin and iproplatin.
Murine Bladder Cancer Model:
-
Animal Model: The study utilized a murine bladder tumor model.
-
Tumor Cell Line: The specific tumor cell line used was MBT-2.
-
Tumor Induction: The tumor was induced by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide.
-
Drug Administration:
-
Route: Both cisplatin and iproplatin were administered intraperitoneally (i.p.).
-
Dosing Schedule: The specific dosing schedule was not detailed in the provided search result, but the total dose administered is listed in Table 1.
-
-
Evaluation of Antitumor Activity:
Mechanism of Action: Platinum(IV) Prodrugs
Platinum(IV) complexes like iproplatin are considered prodrugs.[2][3] They are relatively inert and require in vivo reduction to their active platinum(II) form to exert their cytotoxic effects.[3][4] This activation is thought to occur preferentially within the tumor's hypoxic environment. The resulting platinum(II) species can then bind to DNA, forming adducts that trigger cell cycle arrest and apoptosis.[5]
Caption: Proposed mechanism of action for a Platinum(IV) prodrug like iproplatin.
Experimental Workflow for In Vivo Comparative Study
The following diagram illustrates the typical workflow for an in vivo study comparing the anticancer efficacy of different platinum compounds.
Caption: Experimental workflow for the in vivo comparison of platinum anticancer agents.
References
- 1. In vitro and in vivo activity of two second generation platinum analogs in murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Synthesis and characterization of novel bis(carboxylato)dichloridobis(ethylamine)platinum(IV) complexes with higher cytotoxicity than cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
Comparing the electrochemical properties of "Bis-isopropylamine dinitrato platinum II" and oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of two platinum-based compounds: the well-established anticancer drug oxaliplatin and the less-characterized Bis-isopropylamine dinitrato platinum (II). While extensive electrochemical data is available for oxaliplatin, a thorough search of scientific literature did not yield specific experimental electrochemical data for Bis-isopropylamine dinitrato platinum (II). Therefore, this comparison will present the known electrochemical characteristics of oxaliplatin and infer the potential properties of Bis-isopropylamine dinitrato platinum (II) based on the general behavior of similar platinum (II) complexes.
Introduction to the Compounds
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer.[1] Its cytotoxic effects are primarily mediated by the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[2] The electrochemical behavior of oxaliplatin is crucial to understanding its mechanism of action, particularly the activation of the platinum (II) center.
Bis-isopropylamine dinitrato platinum (II) is a platinum (II) complex containing two isopropylamine ligands and two nitrate ligands. While its specific anticancer activity and mechanism of action are not extensively documented in publicly available literature, its structural similarity to other platinum-based drugs suggests potential cytotoxic properties. The electrochemical characteristics of this compound would be essential in determining its potential as a therapeutic agent, particularly its redox behavior which influences its interaction with biological targets.
Comparative Electrochemical Data
Due to the lack of specific experimental data for Bis-isopropylamine dinitrato platinum (II), a direct quantitative comparison is not possible. The following table summarizes the available electrochemical data for oxaliplatin.
| Parameter | Oxaliplatin | Bis-isopropylamine dinitrato platinum (II) |
| Oxidation State of Platinum | +2 | +2 |
| Coordination Geometry | Square Planar | Presumed Square Planar |
| Redox Behavior | Irreversible Oxidation | Expected to undergo oxidation |
| Oxidation Potential (vs. Ag/AgCl) | Wide oxidation peak around +1.225 V | Not available |
| Reduction Behavior | No reduction peak observed in the typical potential window | Not available |
Inferred Electrochemical Properties of Bis-isopropylamine dinitrato platinum (II)
Based on the general principles of platinum (II) chemistry, we can infer some potential electrochemical properties for Bis-isopropylamine dinitrato platinum (II):
-
Oxidation: Similar to other platinum (II) complexes, Bis-isopropylamine dinitrato platinum (II) is expected to undergo oxidation at a positive potential. The exact potential would be influenced by the nature of the isopropylamine and nitrate ligands.
-
Ligand Effects: The electron-donating nature of the isopropylamine ligands may influence the ease of oxidation of the platinum center. The nitrate ligands, being good leaving groups, could be displaced in solution, which would also affect the electrochemical behavior.
-
Mechanism of Action: If this compound were to act as an anticancer agent, its electrochemical properties would be central to its mechanism. The Pt(II) center would likely need to be activated, potentially through aquation where the nitrate ligands are replaced by water molecules, to facilitate binding to DNA.[2]
Experimental Protocols
A detailed methodology for a key experiment, Cyclic Voltammetry (CV), is provided below. This protocol is a general guideline for the electrochemical analysis of platinum complexes like oxaliplatin.
Cyclic Voltammetry (CV) of Platinum Complexes
Objective: To investigate the redox behavior of the platinum complex within a specific potential window.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., Metrohm Autolab, BASi)
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrolyte solution (e.g., Phosphate-buffered saline (PBS), Britton-Robinson buffer)
-
The platinum complex of interest (e.g., Oxaliplatin)
-
Inert gas (e.g., Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). It is then rinsed thoroughly with deionized water and sonicated to remove any residual polishing material.
-
Electrolyte Preparation: Prepare the desired electrolyte solution (e.g., 0.1 M PBS, pH 7.4).
-
Deaeration: The electrolyte solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deaerated electrolyte.
-
Blank Scan: A cyclic voltammogram of the blank electrolyte solution is recorded to establish the background current.
-
Sample Analysis: A known concentration of the platinum complex is added to the electrolyte solution. The solution is stirred and then allowed to stand for a few minutes to ensure homogeneity.
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Multiple cycles are typically run to ensure a stable response.
-
Data Analysis: The resulting voltammogram is analyzed to identify the potentials of any oxidation or reduction peaks and to determine the nature of the redox processes (reversible, quasi-reversible, or irreversible).
Mandatory Visualizations
Caption: Workflow for Cyclic Voltammetry Analysis.
Caption: Proposed Mechanism of Action for Oxaliplatin.
Signaling Pathways and Electrochemical Relevance
The cytotoxic effect of platinum-based drugs like oxaliplatin is intrinsically linked to their electrochemical properties. The Pt(II) center in oxaliplatin is relatively stable in the bloodstream. Upon entering a cancer cell, the lower chloride concentration facilitates the aquation of the complex, where the oxalate ligand is replaced by water molecules.[2] This aquated species is more reactive and readily forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intra- and inter-strand cross-links.[2] These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[1][2]
The oxidation potential of the Pt(II) center is a key parameter. While oxaliplatin itself is administered as a Pt(II) drug, Pt(IV) complexes are being investigated as prodrugs. These Pt(IV) complexes are generally more inert and are thought to be reduced to the active Pt(II) species within the tumor microenvironment, which can have a different redox potential. This reduction is a critical electrochemical step for the activation of these prodrugs.
Conclusion
A comprehensive comparison of the electrochemical properties of oxaliplatin and Bis-isopropylamine dinitrato platinum (II) is currently limited by the absence of experimental data for the latter. The electrochemical behavior of oxaliplatin is well-characterized, showing an irreversible oxidation process that is fundamental to its mechanism of action involving DNA binding and subsequent apoptosis. Based on the general principles of platinum chemistry, it is anticipated that Bis-isopropylamine dinitrato platinum (II) would also exhibit redox activity, though the specific potentials and reaction kinetics would depend on its unique ligand environment. Further experimental investigation using techniques such as cyclic voltammetry is essential to elucidate the electrochemical properties of Bis-isopropylamine dinitrato platinum (II) and to assess its potential as a novel therapeutic agent.
References
A Structural Comparison of Platinum(II) and Platinum(IV) Complexes for Anticancer Drug Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has been significantly shaped by the advent of platinum-based drugs. The square planar Pt(II) complexes, such as cisplatin, and the octahedral Pt(IV) complexes represent two major classes of these critical therapeutic agents. While specific structural data for Bis-isopropylamine dinitrato platinum(II) is not extensively available in public literature, a comprehensive understanding of its properties can be extrapolated through a comparative analysis with well-characterized platinum(II) and platinum(IV) analogs. This guide provides a detailed structural comparison, supported by experimental data and methodologies, to aid in the rational design of novel platinum-based anticancer agents.
Structural and Physicochemical Properties: Platinum(II) vs. Platinum(IV)
Platinum(II) complexes, including the hypothetical "Bis-isopropylamine dinitrato platinum(II)," typically adopt a square planar geometry due to the d8 electron configuration of the platinum ion. In contrast, platinum(IV) complexes have a d6 electron configuration and exhibit an octahedral geometry.[1] This fundamental difference in coordination geometry profoundly influences their reactivity, stability, and biological activity.[2][3] Platinum(IV) complexes are generally more kinetically inert than their platinum(II) counterparts.[1][4] This increased stability is a desirable trait for prodrugs, as it can minimize off-target reactions before the drug reaches its intended cellular target.[4]
| Property | Platinum(II) Complexes (e.g., Cisplatin) | Platinum(IV) Complexes (e.g., Satraplatin) | Bis-isopropylamine dinitrato platinum(II) (Predicted) |
| Oxidation State | +2 | +4 | +2 |
| Electron Configuration | d8 | d6 | d8 |
| Coordination Geometry | Square Planar | Octahedral | Square Planar |
| Kinetic Lability | More Labile | Kinetically Inert | More Labile |
| Mechanism of Action | Direct DNA binding after aquation | Reduction to Pt(II) in vivo, then DNA binding | Direct DNA binding after aquation |
Experimental Protocols for Structural Elucidation
The precise characterization of platinum complexes is paramount for understanding their structure-activity relationships. The following are standard experimental protocols used in their analysis.
1. X-Ray Crystallography
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths and angles.
-
Methodology: A single crystal of the platinum complex is grown by slow evaporation of a saturated solution. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector. The resulting data is processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.[5][6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution.[7] ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range and sensitivity to the coordination environment of the platinum center.[8][9]
-
Methodology: A solution of the platinum complex is prepared in a suitable deuterated solvent. ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR spectra are acquired on a high-field NMR spectrometer.[10] For ¹⁹⁵Pt NMR, a common reference standard is Na₂PtCl₆ in D₂O.[9] Two-dimensional NMR experiments, such as ¹H-¹⁹⁵Pt HMQC, can be used to establish correlations between the platinum center and its ligands.[11]
| Technique | Information Obtained |
| X-Ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry.[12] |
| ¹⁹⁵Pt NMR | Oxidation state, coordination number, nature of coordinating ligands.[8][9] |
| ¹H, ¹³C, ¹⁵N NMR | Information on the organic ligands coordinated to the platinum center.[7] |
| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns. |
Mechanism of Action: A Signalling Pathway Perspective
The cytotoxic effects of most platinum-based anticancer drugs are primarily attributed to their interaction with nuclear DNA.[13][14] Upon entering a cell, platinum(II) complexes undergo aquation, where the chloride ligands are replaced by water molecules, forming a more reactive species. This activated complex then forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases.[13] These DNA adducts distort the double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[15][16] Platinum(IV) complexes are considered prodrugs that are reduced to their active platinum(II) form within the cell before exerting their cytotoxic effects.[4]
Caption: General mechanism of action for platinum-based anticancer drugs.
References
- 1. quora.com [quora.com]
- 2. Pt(II) versus Pt(IV) in Carbene Glycoconjugate Antitumor Agents: Minimal Structural Variations and Great Performance Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR spectroscopy of anticancer platinum drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 9. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Periodic Table: Platinum NMR [imserc.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 16. researchgate.net [researchgate.net]
In Vitro Efficacy of Bis-isopropylamine Dinitrato Platinum II: A Comparative Analysis with Other Platinum-Based Drugs
For Immediate Release
In the landscape of platinum-based chemotherapy, the quest for novel agents with improved efficacy and reduced toxicity remains a paramount objective for researchers and drug developers. This guide provides a comparative analysis of the in vitro efficacy of a representative isopropylamine platinum complex, closely related to "Bis-isopropylamine dinitrato platinum II," against established platinum drugs such as cisplatin, carboplatin, and oxaliplatin. The data presented herein is compiled from various preclinical studies to offer a comprehensive overview for the scientific community.
Comparative Cytotoxicity
The in vitro cytotoxicity of platinum compounds is a key indicator of their potential anticancer activity. This is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for comparing the cytotoxicity of different compounds.
For context, a comparative study on A498 kidney cancer cells demonstrated the following IC50 values after a 1-hour treatment:
-
Cisplatin: 27 µM
-
Oxaliplatin: 36 µM
-
Carboplatin: 273 µM
This highlights the significantly lower in vitro potency of carboplatin compared to cisplatin and oxaliplatin in this particular cell line.
Below is a summary table of comparative in vitro cytotoxicity data for various platinum drugs across different cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.
| Drug | Cell Line | IC50 (µM) | Reference |
| CHIP | CHO | > Cisplatin | [1] |
| RIF-1 | > Cisplatin | [1] | |
| Cisplatin | A498 (Kidney) | 27 | |
| A549 (Lung) | Varies | ||
| MCF-7 (Breast) | Varies | ||
| SW480 (Colon) | Varies | ||
| Carboplatin | A498 (Kidney) | 273 | |
| CHO | Similar to CHIP | [1] | |
| RIF-1 | Similar to CHIP | [1] | |
| Oxaliplatin | A498 (Kidney) | 36 |
Mechanism of Action: DNA Binding and Apoptosis Induction
The primary mechanism of action for platinum-based drugs involves their interaction with DNA. Upon entering the cell, the leaving groups of the platinum complex are displaced, allowing the platinum atom to form covalent bonds with the nitrogen atoms of purine bases in DNA, primarily guanine. These platinum-DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
The nature of the non-leaving amine ligands, such as isopropylamine, can influence the drug's activity. These ligands can affect the compound's stability, cellular uptake, and the geometry of the DNA adducts formed, which in turn can impact the cellular response.
The induction of apoptosis is a critical downstream event following platinum-induced DNA damage. This process is mediated by a complex signaling cascade involving proteins such as p53, which, when activated by DNA damage, can trigger the expression of pro-apoptotic proteins and lead to the activation of caspases, the executioners of apoptosis.
Experimental Protocols
To ensure the reproducibility and comparability of in vitro efficacy studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of platinum drugs.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the platinum compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the platinum compounds at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Signaling Pathways and Experimental Workflows
The cellular response to platinum drug-induced DNA damage involves intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified overview of the platinum drug mechanism of action and a typical experimental workflow for in vitro efficacy testing.
Caption: Simplified signaling pathway of platinum drug action.
Caption: Experimental workflow for in vitro efficacy comparison.
Conclusion
The in vitro evaluation of novel platinum compounds like those containing isopropylamine ligands is a critical step in the drug development pipeline. While direct comparative data for "this compound" is limited, the analysis of structurally similar compounds such as CHIP suggests a potentially different efficacy and toxicity profile compared to established drugs like cisplatin. The provided experimental protocols and workflow diagrams serve as a guide for researchers to conduct standardized and comparable in vitro studies. Further investigation into the specific cytotoxic effects, mechanisms of action, and signaling pathways of "this compound" across a broad range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to Evaluating Cross-Resistance Between Novel Platinum-Based Agents and Cisplatin
Introduction
Cisplatin, a cornerstone of cancer chemotherapy, faces a significant clinical challenge: the development of drug resistance. This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of novel platinum(II) complexes, specifically using "Bis-isopropylamine dinitrato platinum II" as a placeholder for a compound of interest, against the well-established mechanisms of cisplatin resistance. While a direct comparative study on "this compound" is not available in the current body of published literature, this guide outlines the necessary experimental protocols and data presentation strategies to conduct such an analysis. Understanding the potential for cross-resistance is a critical step in the preclinical development of new platinum-based anticancer agents.
The mechanisms of cisplatin resistance are multifaceted and can be broadly categorized into pre-target, on-target, and post-target events. These include reduced drug accumulation, increased detoxification, enhanced DNA damage repair, and dysregulation of apoptotic pathways. A novel platinum agent that can circumvent one or more of these resistance mechanisms holds significant therapeutic promise.
Key Mechanisms of Cisplatin Resistance
A thorough understanding of how cancer cells develop resistance to cisplatin is fundamental to evaluating a new platinum compound. The primary mechanisms are summarized below.
-
Reduced Intracellular Accumulation: One of the most common forms of resistance involves decreased accumulation of cisplatin inside the cell. This can be due to reduced influx, often mediated by the copper transporter 1 (CTR1), or increased efflux by transporters like ATP7A and ATP7B.
-
Intracellular Inactivation: Cisplatin can be neutralized by intracellular molecules, most notably glutathione (GSH) and metallothioneins. Elevated levels of these molecules can lead to the sequestration and detoxification of the drug before it reaches its primary target, DNA.
-
Enhanced DNA Repair: The cytotoxic effects of cisplatin are primarily mediated by the formation of platinum-DNA adducts, which distort the DNA structure and inhibit replication and transcription. Cancer cells can develop resistance by upregulating DNA repair pathways, particularly the nucleotide excision repair (NER) and mismatch repair (MMR) systems, which recognize and remove these adducts.
-
Altered Apoptotic Signaling: Even when DNA damage occurs, resistant cells can evade apoptosis. This is often due to mutations in key signaling pathways, such as the p53 tumor suppressor pathway, or the upregulation of anti-apoptotic proteins.
Experimental Protocols for Cross-Resistance Studies
To assess the cross-resistance profile of a novel platinum compound against cisplatin, a series of in vitro experiments are required. The following protocols are based on standard methodologies used in the field.
Cell Lines
A panel of cancer cell lines should be used, including a cisplatin-sensitive parental cell line and its cisplatin-resistant subline. The development of a resistant subline is typically achieved by continuous exposure of the parental cell line to increasing concentrations of cisplatin over an extended period.
Table 1: Example Cell Line Panel for Cross-Resistance Studies
| Cell Line | Cancer Type | Characteristics |
| A2780 | Ovarian Carcinoma | Cisplatin-sensitive parental line |
| A2780cis | Ovarian Carcinoma | Cisplatin-resistant subline |
| U2-OS | Osteosarcoma | Cisplatin-sensitive parental line |
| U2-OS/Pt | Osteosarcoma | Cisplatin-resistant subline |
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the novel platinum compound and cisplatin for 72-96 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in both the sensitive and resistant cell lines. The resistance factor (RF) is calculated as IC50 (resistant line) / IC50 (parental line).
Cellular Accumulation Studies
To determine if the novel compound is subject to the same influx/efflux mechanisms as cisplatin, cellular accumulation can be measured using inductively coupled plasma mass spectrometry (ICP-MS).
-
Cell Treatment: Treat a known number of cells with a fixed concentration of the novel platinum compound and cisplatin for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
ICP-MS Analysis: Determine the platinum content in the cell lysates.
-
Data Normalization: Normalize the platinum content to the total protein concentration or cell number.
DNA Adduct Formation
The extent of DNA platination can also be quantified by ICP-MS.
-
Cell Treatment and DNA Extraction: Treat cells as in the accumulation study, then isolate the genomic DNA.
-
ICP-MS Analysis: Measure the platinum content in the purified DNA samples.
-
Data Normalization: Normalize the platinum content to the amount of DNA.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Flow cytometry using Annexin V and propidium iodide (PI) staining can quantify the induction of apoptosis and necrosis.
-
Drug Treatment: Treat cells with the platinum compounds at their respective IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison.
Table 2: Example Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) ± SD | Resistance Factor (RF) |
| Cisplatin | A2780 | 1.5 ± 0.2 | 10.0 |
| A2780cis | 15.0 ± 1.8 | ||
| Novel Pt Cmpd | A2780 | 0.8 ± 0.1 | 1.2 |
| A2780cis | 0.95 ± 0.15 |
A low Resistance Factor for the novel compound would indicate a lack of cross-resistance.
Table 3: Example Cellular Accumulation and DNA Platination Data
| Compound | Cell Line | Cellular Pt (ng/mg protein) | DNA-Bound Pt (pg/µg DNA) |
| Cisplatin | A2780 | 12.5 | 50.2 |
| A2780cis | 5.8 | 22.1 | |
| Novel Pt Cmpd | A2780 | 15.1 | 65.7 |
| A2780cis | 14.5 | 62.3 |
Similar accumulation and DNA binding in both sensitive and resistant lines for the novel compound would suggest it bypasses these resistance mechanisms.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: A generalized workflow for in vitro cross-resistance studies.
Caption: Key signaling pathways involved in cisplatin resistance.
Conclusion
The development of novel platinum-based anticancer agents that can overcome cisplatin resistance is a critical goal in oncology research. While direct experimental data on the cross-resistance of "this compound" and cisplatin is currently unavailable, this guide provides a comprehensive framework for conducting such an evaluation. By systematically assessing cytotoxicity, cellular accumulation, DNA damage, and apoptosis in both cisplatin-sensitive and -resistant cancer cell lines, researchers can effectively determine the potential of a new platinum compound to circumvent established resistance mechanisms. The successful development of such compounds has the potential to significantly improve outcomes for patients with cisplatin-refractory tumors.
A Comparative Analysis of the Nephrotoxicity of Bis-isopropylamine Dinitrato Platinum II and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nephrotoxic profiles of the investigational platinum-based agent, Bis-isopropylamine dinitrato platinum II, and the widely used chemotherapeutic drug, cisplatin. The following sections present a comprehensive overview of their comparative renal toxicity, supported by available preclinical data. While direct comparative studies on "this compound" are limited, data on the closely related compound cis-dichloro,trans-dihydroxybis-isopropylamine platinum(IV) (CHIP) is utilized for this analysis, offering valuable insights into the potential nephrotoxic profile of platinum complexes featuring bis-isopropylamine ligands.
Quantitative Nephrotoxicity Data
The following table summarizes key biochemical indices of nephrotoxicity observed in preclinical studies, providing a comparative view of the renal effects of CHIP (as a surrogate for this compound) and cisplatin.
| Parameter | Bis-isopropylamine Platinum Complex (CHIP) | Cisplatin | Species | Key Findings |
| Blood Urea Nitrogen (BUN) | No significant increase at dosages up to 53.3 µmol/kg.[1] | Significant, dose-dependent increase, evident at dosages of 13.3 µmol/kg and higher.[1] | Rat | CHIP demonstrated a markedly lower impact on BUN levels compared to cisplatin at equimolar doses, suggesting reduced nephrotoxicity.[1] |
| Serum Creatinine | Remained within normal values.[2] | Variable increases, indicative of renal dysfunction.[2] | Dog | In a comparative toxicology study, CHIP did not induce significant changes in serum creatinine, unlike other platinum analogs.[2] |
| Urinary Protein Excretion | Caused short-lasting and slight proteinuria.[2] | Increased the rate of urinary protein excretion between Days 1 and 5 post-injection.[1] | Dog, Rat | Both compounds induced proteinuria, but the effect was noted as less severe and transient for CHIP.[2] |
| Urinary N-acetylglucosaminidase (NAG) Excretion | No significant effect.[1] | Increased excretion rate between Days 1 and 5.[1] | Rat | Cisplatin caused a notable increase in this marker of renal tubular damage, while CHIP did not.[1] |
| Urinary Lactate Dehydrogenase (LDH) Excretion | No significant effect.[1] | Increased excretion rate between Days 1 and 5.[1] | Rat | Similar to NAG, cisplatin led to a significant increase in urinary LDH, indicating cellular damage, which was not observed with CHIP.[1] |
Experimental Protocols
The data presented above is derived from preclinical studies employing specific methodologies to assess nephrotoxicity. Below are the detailed experimental protocols from a key comparative study.
Animal Model and Dosing:
-
Species: Male Fischer 344 rats.[1]
-
Drug Administration: A single intravenous bolus injection of each platinum compound (CHIP or cisplatin) in saline was administered.[1]
-
Dosage: Equimolar dosages of 6.7, 13.3, 26.7, and 53.3 µmol/kg were used for both compounds.[1]
-
Observation Period: Biochemical parameters were assessed for 15 days following the injection.[1]
Biochemical Analysis:
-
Blood Samples: Blood was collected to determine Blood Urea Nitrogen (BUN) levels.[1]
-
Urine Collection: Urine samples were collected to measure the excretion rates of total protein, lactate dehydrogenase (LDH), and N-acetylglucosaminidase (NAG).[1]
Signaling Pathways in Platinum-Induced Nephrotoxicity
The mechanisms underlying cisplatin-induced nephrotoxicity are complex and involve multiple cellular pathways. The following diagram illustrates the key signaling cascades activated by cisplatin in renal tubular cells, leading to injury and cell death. While the specific pathways for this compound are not well-elucidated, the diagram for cisplatin serves as a critical reference for understanding potential mechanisms of platinum-induced renal toxicity.
Experimental Workflow for Nephrotoxicity Assessment
The following diagram outlines a general experimental workflow for the comparative assessment of nephrotoxicity of platinum-based compounds in a preclinical setting.
References
"Bis-isopropylamine dinitrato platinum II" interaction with DNA compared to other platinum compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through interactions with DNA. This guide provides a comparative analysis of the DNA interactions of three widely used platinum compounds: cisplatin, carboplatin, and oxaliplatin.
Important Note on "Bis-isopropylamine dinitrato platinum II"
Despite a comprehensive search of scientific literature, no publicly available data was found regarding the synthesis, DNA interaction, or cytotoxic properties of "this compound". Therefore, a direct comparison of this compound with established platinum drugs is not possible at this time. The following sections will provide a detailed comparison of cisplatin, carboplatin, and oxaliplatin based on extensive experimental evidence.
Mechanism of Action of Platinum Drugs
The anticancer activity of platinum compounds is primarily mediated by their ability to form covalent adducts with DNA.[1] Upon entering a cell, the chloride or other leaving groups on the platinum complex are hydrolyzed, allowing the platinum atom to bind to nitrogen atoms of DNA bases, with a strong preference for the N7 position of guanine.[2] This binding leads to the formation of various DNA adducts, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3]
Comparative Analysis of DNA Adduct Formation
The type and frequency of DNA adducts, as well as the kinetics of their formation, vary among different platinum compounds. These differences can influence their clinical efficacy and toxicity profiles.
Table 1: Comparison of DNA Adducts Formed by Cisplatin, Carboplatin, and Oxaliplatin
| Feature | Cisplatin | Carboplatin | Oxaliplatin |
| Primary Adducts | 1,2-intrastrand d(GpG) (~65%)[4] | 1,2-intrastrand d(GpG) | 1,2-intrastrand d(GpG)[5] |
| 1,2-intrastrand d(ApG) (~25%)[4] | 1,2-intrastrand d(ApG) | 1,2-intrastrand d(ApG) | |
| 1,3-intrastrand d(GpXpG) (~10%)[4] | 1,3-intrastrand d(GpXpG) | 1,3-intrastrand d(GpXpG) | |
| Interstrand cross-links (<5%)[4] | Interstrand cross-links | Interstrand cross-links[5] | |
| Reaction Rate | Relatively fast | Slower than cisplatin | Slower than cisplatin |
| DNA Distortion | Significant bending and unwinding | Similar to cisplatin but forms adducts more slowly | Bulkier adducts, greater distortion of the DNA helix[4] |
| Cellular Uptake | Passive diffusion and copper transporters | Similar to cisplatin | Active transport mechanisms |
Experimental Data on Cytotoxicity
The cytotoxic efficacy of platinum drugs is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Comparative Cytotoxicity (IC50) of Platinum Compounds in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin (µM) | Carboplatin (µM) | Oxaliplatin (µM) |
| A2780 | 1.5 | 22 | 15 |
Data extracted from in vitro studies on the A2780 human ovarian cancer cell line.[6]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize the interaction of platinum compounds with DNA.
Quantification of Platinum-DNA Adducts using ³²P-Postlabeling
This sensitive technique allows for the quantification of specific DNA adducts.
Protocol:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with the platinum compound.
-
Enzymatic Digestion: Digest the DNA to individual nucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Detect and quantify the radioactivity of the adduct spots using a phosphorimager. The amount of adduct is expressed as fmol of adduct per µg of DNA.[7]
Analysis of DNA Conformational Changes by Agarose Gel Electrophoresis
This method is used to visualize changes in DNA conformation, such as bending and unwinding, upon platinum binding.
Protocol:
-
Plasmid DNA Incubation: Incubate supercoiled plasmid DNA with varying concentrations of the platinum compound in a suitable buffer.
-
Agarose Gel Preparation: Prepare a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA, pH 8.0).
-
Electrophoresis: Load the DNA samples into the wells of the agarose gel and perform electrophoresis at a constant voltage.
-
Staining and Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green I) and visualize the DNA bands under UV light. The different topological forms of the plasmid DNA (supercoiled, nicked, and linear) will migrate differently, and changes in mobility can indicate platinum-induced conformational changes.[4]
Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the platinum compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[8][9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in studying platinum-DNA interactions and the subsequent cellular responses, the following diagrams are provided.
Caption: A generalized workflow for analyzing platinum-DNA interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Safe Disposal of Bis-isopropylamine dinitrato platinum (II): A Guide for Laboratory Professionals
The proper disposal of Bis-isopropylamine dinitrato platinum (II), a platinum-containing compound, is crucial for ensuring laboratory safety and environmental protection. As with many heavy metal compounds, this substance is subject to stringent regulatory guidelines. This guide provides essential information on the safe handling and disposal procedures for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to handle Bis-isopropylamine dinitrato platinum (II) with the utmost care. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2] In cases of potential aerosol generation, respiratory protection may be necessary.
-
Ventilation: All handling of the compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Spill Management: In the event of a spill, do not touch or walk through the material.[1] Isolate the area and follow your institution's established spill cleanup procedures for hazardous materials. For minor spills, carefully collect the material and place it in a sealed container for disposal.
II. Hazardous Waste Determination
The primary step in the disposal of any chemical waste is to determine if it is classified as hazardous. For heavy metal compounds like Bis-isopropylamine dinitrato platinum (II), this is governed by the Resource Conservation and Recovery Act (RCRA).[3][4]
The Toxicity Characteristic Leaching Procedure (TCLP) is a critical test used to ascertain whether a waste is hazardous.[3] This procedure simulates the leaching process that might occur in a landfill. If the concentration of a regulated heavy metal in the leachate exceeds the limits set by the Environmental Protection Agency (EPA), the waste must be managed as hazardous waste.[5]
While platinum itself is not one of the eight metals specifically listed under the RCRA 8, waste containing platinum may also be contaminated with other regulated metals. It is the generator's responsibility to determine if the waste exhibits any hazardous characteristics.
Table 1: RCRA 8 Metals and their Regulatory Limits
| Metal | EPA Hazardous Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
Source: EPA, RCRA Regulations[6]
III. Step-by-Step Disposal Protocol
Once the hazardous nature of the waste has been determined, follow these steps for proper disposal:
-
Waste Segregation and Collection:
-
Collect all waste containing Bis-isopropylamine dinitrato platinum (II) in a dedicated, leak-proof container that is compatible with the chemical.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name, concentration, and associated hazards.
-
Keep the container securely sealed when not in use.[2]
-
-
Storage:
-
Engage a Licensed Disposal Vendor:
-
It is illegal to dispose of hazardous waste in the regular trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will work with a licensed hazardous waste management company that is qualified to transport, treat, and dispose of heavy metal waste in accordance with all federal, state, and local regulations.[4]
-
-
Record Keeping:
-
Maintain detailed records of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[4] These records are essential for regulatory compliance.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Bis-isopropylamine dinitrato platinum (II).
References
Essential Safety and Logistical Information for Handling Bis-isopropylamine dinitrato platinum II
Disclaimer: A specific Material Safety Data Sheet (MSDS) for Bis-isopropylamine dinitrato platinum II was not found. The following guidance is based on information for related platinum compounds and the ligand bis(isopropyl)amine. Researchers should handle this compound with extreme caution and adhere to all institutional safety protocols.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes information for related substances to provide an indication of potential hazards.
| Parameter | Bis(isopropyl)amine[1] | General Platinum Compounds |
| CAS Number | 108-18-9 | Varies |
| Molecular Formula | C6H15N | Varies |
| Boiling Point | Not Available | Varies |
| Melting Point | Not Available | Varies |
| Flash Point | Not Available | Varies |
| Acute Toxicity (Oral) | Harmful if swallowed | Toxicity varies; some are highly toxic |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Can cause skin irritation and sensitization |
| Acute Toxicity (Inhalation) | Toxic if inhaled | Can cause respiratory irritation and sensitization |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Can cause skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye damage | Can cause eye irritation |
Operational Plan: Safe Handling and Experimental Protocol
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge if working outside a fume hood or if dust/aerosols may be generated.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling Procedures
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[2]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Spills: In case of a spill, immediately evacuate the area and follow your institution's spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Security: Store in a locked cabinet or other secure location.
Disposal Plan
The disposal of platinum-containing waste must be handled in accordance with local, state, and federal regulations. Platinum waste is often considered hazardous.[3]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Methods:
-
Recycling: Platinum is a valuable metal, and recycling is often the preferred method of disposal for platinum-containing waste to conserve resources.[3][4]
-
Incineration: This method can destroy hazardous components but must be performed in a controlled environment to prevent the release of harmful emissions.[3]
-
Landfill: If recycling or incineration is not feasible, disposal in a designated hazardous waste landfill may be an option, provided it is managed correctly to prevent soil and groundwater contamination.[3]
-
-
Institutional Guidance: Always consult your institution's EHS office for specific guidance on the proper disposal procedures for platinum compounds.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
